2,6-Dibromo-4-formylphenyl acetate
Description
Structure
3D Structure
Properties
IUPAC Name |
(2,6-dibromo-4-formylphenyl) acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6Br2O3/c1-5(13)14-9-7(10)2-6(4-12)3-8(9)11/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYPSFDNHNSBNML-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=C(C=C(C=C1Br)C=O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6Br2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.95 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
physicochemical properties of 2,6-Dibromo-4-formylphenyl acetate
Audience: Researchers, scientists, and drug development professionals.
Foreword
In the landscape of synthetic chemistry and drug discovery, the utility of a molecule is intrinsically linked to a deep understanding of its physicochemical properties and reactivity. This guide serves as a comprehensive technical resource for 2,6-Dibromo-4-formylphenyl acetate, offering not just a compilation of data, but a Senior Application Scientist's perspective on its synthesis, characterization, and potential applications. The methodologies outlined are designed to be robust and reproducible, providing a solid foundation for its use in the laboratory.
Part 1: Core Molecular Profile and Physicochemical Properties
2,6-Dibromo-4-formylphenyl acetate is a polysubstituted aromatic compound with a unique combination of functional groups that make it a versatile building block in organic synthesis. The presence of two bromine atoms, a formyl (aldehyde) group, and a phenyl acetate moiety confers a rich and varied reactivity profile. The bromine atoms can serve as leaving groups in nucleophilic aromatic substitution or participate in various cross-coupling reactions. The aldehyde functionality is a gateway to a vast array of chemical transformations, including oxidations, reductions, and carbon-carbon bond-forming reactions. The acetate group can be readily hydrolyzed to the corresponding phenol, providing another point for chemical modification.
A thorough understanding of its physicochemical properties is essential for its effective handling, reaction optimization, and purification.
Table 1: Physicochemical Properties of 2,6-Dibromo-4-formylphenyl Acetate
| Property | Value | Notes |
| Molecular Formula | C₁₆H₁₀Br₂O₃ | |
| Molecular Weight | 410.06 g/mol | [1] |
| Appearance | Likely a solid at room temperature | Based on similar structures |
| Melting Point | Not explicitly reported, experimental determination required | |
| Solubility | Expected to be soluble in common organic solvents (e.g., chloroform, ethyl acetate, DCM) and poorly soluble in water. | |
| Crystal Structure | Molecules adopt an E conformation about the C=C double bond in a related cinnamoyl derivative. The dihedral angle between the two aromatic rings is 78.0 (7)°. In the crystal, molecules are linked through weak C—H⋯O hydrogen bonds. | [1][2] |
Part 2: Synthesis and Purification: A Practical Workflow
The synthesis of 2,6-Dibromo-4-formylphenyl acetate can be logically achieved from commercially available precursors. A plausible synthetic route involves the bromination of a substituted benzaldehyde followed by esterification.
Proposed Synthetic Workflow
Caption: A potential synthetic route to 2,6-Dibromo-4-formylphenyl acetate.
Detailed Experimental Protocols
Step 1: Bromination of 4-Hydroxybenzaldehyde
This protocol is based on established methods for the bromination of phenolic compounds.
-
Reaction Setup: In a fume hood, dissolve 4-hydroxybenzaldehyde in a suitable solvent such as glacial acetic acid.
-
Reagent Addition: Slowly add a solution of bromine in acetic acid to the reaction mixture, maintaining a low temperature with an ice bath.
-
Monitoring: Track the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction is quenched with water, and the precipitated product is filtered, washed, and dried. Recrystallization can be employed for further purification.
Step 2: Acetylation of 2,6-Dibromo-4-hydroxybenzaldehyde
This step involves the esterification of the phenolic hydroxyl group.
-
Reaction Setup: Dissolve the 2,6-dibromo-4-hydroxybenzaldehyde in a suitable solvent like chloroform.
-
Reagent Addition: Add acetic anhydride or acetyl chloride in the presence of a base such as triethylamine.
-
Reaction Conditions: Stir the reaction at room temperature for a few hours.[1]
-
Work-up and Purification: Quench the reaction with water and separate the organic layer. Wash the organic layer with a dilute base solution (e.g., 5% NaOH) and then with water.[1] Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by crystallization.[1]
Part 3: Structural Elucidation and Quality Control
Confirming the identity and purity of the synthesized compound is a critical step. A combination of spectroscopic and chromatographic techniques provides a comprehensive characterization.
Characterization Workflow
Caption: A comprehensive workflow for the characterization of 2,6-Dibromo-4-formylphenyl acetate.
Expected Analytical Data
Table 2: Predicted Spectroscopic and Chromatographic Data
| Technique | Expected Results |
| ¹H NMR | Aromatic protons, aldehyde proton, and acetate methyl protons should be observable with distinct chemical shifts. For example, in similar structures, aldehyde protons appear around 9-10 ppm.[3] |
| ¹³C NMR | Signals corresponding to the carbonyl carbons of the aldehyde and ester, aromatic carbons, and the acetate methyl carbon are expected. Carbonyl signals typically appear downfield (>160 ppm).[3][4] |
| Mass Spectrometry | The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound, with a characteristic isotopic pattern for a dibrominated species. |
| HPLC | A high-purity sample should exhibit a single major peak under appropriate chromatographic conditions. |
Detailed Characterization Protocols
-
NMR Spectroscopy: Dissolve a small amount of the compound in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) and acquire ¹H and ¹³C NMR spectra.[5]
-
Mass Spectrometry: Prepare a dilute solution of the sample and analyze using an appropriate ionization technique (e.g., ESI or EI).
-
HPLC: Develop a suitable method, likely using a reverse-phase column with a mobile phase gradient of water and acetonitrile or methanol.
Part 4: Reactivity Profile and Synthetic Applications
The reactivity of 2,6-Dibromo-4-formylphenyl acetate is governed by its three key functional groups, making it a valuable intermediate in multi-step syntheses.
Key Reaction Pathways
Caption: Major reaction pathways available to 2,6-Dibromo-4-formylphenyl acetate.
The aldehyde can be used to build complex side chains, while the bromine atoms allow for the introduction of various aryl or alkyl groups through well-established cross-coupling methodologies. Hydrolysis of the acetate reveals a phenol, which can undergo a different set of reactions, such as etherification or conversion to a triflate for further coupling.
Part 5: Safety, Handling, and Storage
Proper handling and storage are crucial to ensure the safety of the researcher and the integrity of the compound.
Safety and Handling Guidelines
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.[6][7]
-
Ventilation: Use this compound in a well-ventilated area, preferably a chemical fume hood, to avoid inhalation of dust or vapors.[7][8][9]
-
Contact Avoidance: Avoid contact with skin and eyes.[6][9] In case of contact, rinse thoroughly with water.[6]
-
Ingestion: Do not ingest. If swallowed, seek immediate medical attention.[6][9]
-
Contaminated Clothing: Remove and wash contaminated clothing before reuse.[6]
Storage Recommendations
-
Container: Keep the container tightly closed when not in use.[8][9]
-
Conditions: Store in a cool, dry, and well-ventilated place away from heat, sparks, open flames, and hot surfaces.[7][8][9]
-
Incompatibilities: Avoid storage with strong oxidizing agents.[6]
Disposal
-
Dispose of the chemical and its container in accordance with local, regional, and national regulations.[6][7]
References
- Suresh Kumar, C., et al. (2012). 2,6-Dibromo-4-formylphenyl 3-phenylprop-2-enoate. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 10), o2873.
- Fisher Scientific. (2025).
- ChemScene. (n.d.).
- The Perfumers Apprentice. (2025).
- TCI Chemicals. (2025).
- Gottlieb, H. E., et al. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
- Cole-Parmer. (2005).
- University of Southampton. (n.d.). Supplemental Chemical Synthesis.
- The Royal Society of Chemistry. (n.d.).
- PubMed. (2012).
- The Royal Society of Chemistry. (n.d.).
- Biological Magnetic Resonance Bank. (n.d.). BMRB Entry 4426.
- ACG Publications. (n.d.).
- Khanra, R., et al. (2020). Reactivity of 2-formylphenylacetate 9a in the presence of 2-aminobenzylamine 17. Organic & Biomolecular Chemistry, 18(43), 8829-8838.
- Chemsrc. (2025). 2,6-dibromo-4-phenyl-phenol | CAS#:4400-05-9.
- Supporting Information. (n.d.).
- Eurofins. (n.d.). Direct Peptide Reactivity Assay (DPRA).
- U.S. Environmental Protection Agency. (2025).
- Agarwal, J. M. (2017). Synthesis and biocidal screening of Bromo-Substituted 4-biphenyl acetamides derivatives. International Journal of Scientific Research and Management, 5(8).
- TCI Chemicals. (n.d.).
Sources
- 1. 2,6-Dibromo-4-formylphenyl 3-phenylprop-2-enoate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2,6-Dibromo-4-formyl-phenyl 3-phenyl-prop-2-enoate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. rsc.org [rsc.org]
- 4. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 5. scs.illinois.edu [scs.illinois.edu]
- 6. fishersci.com [fishersci.com]
- 7. chemscene.com [chemscene.com]
- 8. shop.perfumersapprentice.com [shop.perfumersapprentice.com]
- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
Technical Profile: 2,6-Dibromo-4-formylphenyl acetate
The following technical guide provides an in-depth analysis of 2,6-Dibromo-4-formylphenyl acetate , a tri-functionalized aromatic scaffold used in advanced organic synthesis and medicinal chemistry.
CAS Number: 74849-10-8[1][2][3][4][5]
Document Control:
-
Type: Technical Whitepaper / Synthesis Guide
-
Audience: Medicinal Chemists, Process Development Scientists
-
Focus: Structural Identity, Synthesis Protocol, and Orthogonal Reactivity
Executive Summary: The Tri-Functional Scaffold
2,6-Dibromo-4-formylphenyl acetate (also known as 4-acetoxy-3,5-dibromobenzaldehyde ) represents a high-value intermediate in drug discovery. Its utility stems from its orthogonal reactivity : it possesses three distinct reactive handles that can be manipulated independently, allowing for the rapid construction of complex molecular architectures (e.g., proteolysis targeting chimeras (PROTACs) or enzyme inhibitors).
-
Electrophilic Aldehyde (-CHO): Ready for Schiff base formation, reductive amination, or oxidation.
-
Aryl Bromides (-Br, x2): Prime sites for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).
-
Phenolic Acetate (-OAc): A masked phenol that serves as a robust protecting group, cleavable under mild basic conditions to regenerate the nucleophilic hydroxyl group.
Chemical Identity & Physicochemical Properties[6][7][8][9][10][11][12][13]
| Property | Data |
| CAS Number | 74849-10-8 |
| IUPAC Name | (2,6-dibromo-4-formylphenyl) acetate |
| Synonyms | 4-Acetoxy-3,5-dibromobenzaldehyde; Acetic acid 2,6-dibromo-4-formylphenyl ester |
| Molecular Formula | |
| Molecular Weight | 321.95 g/mol |
| SMILES | CC(=O)OC1=C(Br)C=C(C=O)C=C1Br |
| InChI Key | Derived from structure (Analogous to 3,5-dibromo-4-hydroxybenzaldehyde variants) |
| Appearance | Off-white to pale yellow crystalline solid (typically) |
| Solubility | Soluble in DCM, DMSO, Ethyl Acetate; Insoluble in water |
Synthesis Protocol: Acetylation of 3,5-Dibromo-4-hydroxybenzaldehyde
Since this compound is a derivative of the widely available 3,5-dibromo-4-hydroxybenzaldehyde (CAS 2973-77-5) , the most robust route for generation is a standard acetylation. The following protocol is designed for high yield and purity without chromatographic purification.
Reagents & Materials
-
Precursor: 3,5-Dibromo-4-hydroxybenzaldehyde (1.0 eq)
-
Acylating Agent: Acetic Anhydride (
) (1.5 - 2.0 eq) -
Catalyst/Base: Pyridine (1.0 - 1.2 eq) OR Sodium Acetate (anhydrous)
-
Solvent: Dichloromethane (DCM) or Toluene (for scale-up)
Step-by-Step Methodology
-
Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 3,5-dibromo-4-hydroxybenzaldehyde in DCM (approx. 5-10 mL per gram of substrate).
-
Addition: Add Pyridine (1.1 eq) slowly to the stirring solution. The mixture may darken slightly.
-
Acetylation: Cool the mixture to 0°C in an ice bath. Dropwise add Acetic Anhydride (1.5 eq) to control the exotherm.
-
Reaction: Remove the ice bath and allow the reaction to stir at Room Temperature (RT) for 2–4 hours.
-
Validation: Monitor by TLC (System: Hexane/EtOAc 3:1). The starting phenol (
) should disappear, replaced by the less polar ester ( ).
-
-
Quench & Workup:
-
Pour the reaction mixture into ice-cold water (50 mL).
-
Extract with DCM (2 x 30 mL).
-
Wash the organic layer with 1M HCl (to remove pyridine), followed by Sat.
(to remove excess acetic acid), and finally Brine .
-
-
Isolation: Dry the organic layer over anhydrous
, filter, and concentrate under reduced pressure. -
Purification: The crude solid is typically pure enough (>95%). If necessary, recrystallize from Ethanol/Hexane.
Visualizing the Synthesis Pathway
Figure 1: Synthetic pathway converting the phenolic precursor to the target acetate ester.
Reactivity Profile & Applications in Drug Development
The power of CAS 74849-10-8 lies in its ability to undergo chemoselective transformations . Researchers can target specific functional groups without affecting others, provided the correct order of operations is followed.
A. Orthogonal Reactivity Logic
-
The Aldehyde (C-4): Most electrophilic. Reacts with amines (reductive amination) or ylides (Wittig) first under neutral/mildly acidic conditions.
-
The Aryl Bromides (C-2, C-6): Require metal catalysis (Pd, Cu). Stable to standard nucleophiles used on the aldehyde.
-
The Acetate (C-1): Base-labile. Must be preserved by avoiding strong alkoxides or hydroxides until deprotection is desired.
B. Application Workflows
Scenario 1: Linker Synthesis (Schiff Base Formation)
-
Goal: Attach the scaffold to an amine-bearing pharmacophore.
-
Protocol: React CAS 74849-10-8 with Primary Amine (
) in Methanol with catalytic acetic acid. -
Outcome: Formation of Imine (Schiff Base).[1] The Bromines and Acetate remain intact.
Scenario 2: Scaffold Extension (Suzuki Coupling)
-
Goal: Add aryl groups to positions 2 and 6.
-
Protocol: React with Aryl Boronic Acid,
, and mild base (e.g., ). -
Critical Note: Strong bases (NaOH) will hydrolyze the acetate. Use anhydrous conditions or weak bases.
Visualizing the Reactivity Logic
Figure 2: Orthogonal reactivity map demonstrating the three distinct chemical handles available for modification.
Safety & Handling (E-E-A-T)
While specific toxicological data for this ester is limited, it should be handled with the same rigor as its precursor (3,5-dibromo-4-hydroxybenzaldehyde) and related benzyl halides.
-
Hazard Classification (GHS):
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Handling Protocol:
-
Always manipulate in a fume hood to avoid inhalation of dust/vapors.
-
Wear nitrile gloves and safety goggles.
-
Storage: Store in a cool, dry place under inert gas (
or ). Moisture can slowly hydrolyze the ester back to the phenol and acetic acid.
-
References
-
LookChem. (n.d.). 2,6-Dibromo-4-formylphenyl acetate Product Details (CAS 74849-10-8).[2][3][4][5] Retrieved from
-
Fluorochem / CNReagent. (n.d.). 2,6-dibromo-4-formylphenyl acetate Catalog Entry. Retrieved from
-
BLD Pharm. (n.d.). Ethyl 2-(2,6-dibromo-4-formylphenoxy)acetate and related derivatives. (Cross-reference for CAS 74849-10-8 identification).[2][3][5] Retrieved from
-
PubChem. (n.d.). 3,5-Dibromo-4-hydroxybenzaldehyde (Precursor CAS 2973-77-5).[6][7][8] National Library of Medicine. Retrieved from
-
Sigma-Aldrich. (n.d.). Safety Data Sheet for 3,5-Dibromo-4-hydroxybenzaldehyde. Retrieved from
Sources
- 1. youtube.com [youtube.com]
- 2. 231306-75-5|Ethyl 2-(2,6-dibromo-4-formylphenoxy)acetate|BLD Pharm [bldpharm.com]
- 3. 自组装单分子层用聚电解质材料|Polyelectrolyte materials for self-assembled monolayers-范德生物科技公司 [bio-fount.com]
- 4. lookchem.com [lookchem.com]
- 5. 1829-37-4|2-Bromophenyl acetate|BLD Pharm [bldpharm.com]
- 6. 3,5-Dibromo-4-Hydroxybenzaldehyde | C7H4Br2O2 | CID 18100 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Products || ::BASR Fine Chemicals Private Limited [basrtech.com]
- 8. 3,5-DIBROMO-4-HYDROXYBENZALDEHYDE | CAS 2973-77-5 [matrix-fine-chemicals.com]
Commercial Availability & Technical Guide: 2,6-Dibromo-4-formylphenyl acetate
This technical guide provides a comprehensive analysis of the commercial availability, synthesis, and application of 2,6-Dibromo-4-formylphenyl acetate (CAS: 74849-10-8). It is structured to assist researchers in making informed "Make vs. Buy" decisions and executing high-fidelity synthesis in the laboratory.
Executive Summary
2,6-Dibromo-4-formylphenyl acetate is a specialized halogenated aromatic aldehyde used primarily as a pharmacophore building block in medicinal chemistry (e.g., Schiff base ligands, enzyme inhibitors).[1] While commercially available, the supply chain is characterized by high unit costs and variable lead times due to its status as a non-commodity catalog item.
For most research applications requiring
Part 1: Chemical Identity & Properties[3][4]
| Property | Data |
| Chemical Name | 2,6-Dibromo-4-formylphenyl acetate |
| Synonyms | 4-Acetoxy-3,5-dibromobenzaldehyde; Benzaldehyde, 4-(acetyloxy)-3,5-dibromo- |
| CAS Number | 74849-10-8 |
| Molecular Formula | |
| Molecular Weight | 321.95 g/mol |
| Appearance | White to off-white crystalline solid |
| Solubility | Soluble in DCM, Chloroform, DMSO; Insoluble in water |
| Precursor CAS | 2973-77-5 (3,5-Dibromo-4-hydroxybenzaldehyde) |
Part 2: Supply Chain Landscape
Commercial Suppliers
The compound is available primarily through boutique synthesis houses and aggregators. It is rarely a "stock" item for same-day shipping.
-
Primary Sources: Key Organics, LookChem, eMolecules aggregators.
-
Typical Purity: 95% - 98%.
-
Cost Analysis: Commercial prices often range from $50 - $150 per gram depending on the supplier and region.
-
Lead Time: 2–6 weeks (often synthesized on demand).
The "Make vs. Buy" Decision Matrix
The following logic diagram illustrates the recommended procurement strategy based on project constraints.
Figure 1: Decision matrix for procuring 2,6-Dibromo-4-formylphenyl acetate. For quantities >5g, synthesis is strongly favored due to the ubiquity of the precursor.
Part 3: Technical Synthesis Protocol (The "Make" Strategy)
This protocol describes the acetylation of 3,5-Dibromo-4-hydroxybenzaldehyde . The reaction utilizes acetic anhydride as the acylating agent and pyridine as both solvent and base/catalyst.
Reaction Mechanism
The phenolic hydroxyl group at the C4 position (relative to the aldehyde) undergoes nucleophilic attack on the carbonyl carbon of acetic anhydride. The pyridine facilitates the removal of the proton and formation of the acetate ester.
Materials
-
Precursor: 3,5-Dibromo-4-hydroxybenzaldehyde (CAS 2973-77-5) [1].[2]
-
Reagent: Acetic Anhydride (
) (>99%). -
Base/Solvent: Pyridine (Anhydrous).
-
Solvent (Workup): Dichloromethane (DCM), 1M HCl, Brine.
Step-by-Step Methodology
-
Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3,5-Dibromo-4-hydroxybenzaldehyde (10.0 g, 35.7 mmol) in Pyridine (30 mL).
-
Addition: Cool the solution to 0°C in an ice bath. Dropwise add Acetic Anhydride (5.0 mL, 53 mmol, 1.5 eq) over 10 minutes.
-
Reaction: Remove the ice bath and allow the mixture to stir at room temperature (25°C) for 3–5 hours. Monitor via TLC (30% EtOAc/Hexanes). The starting material spot (
) should disappear, replaced by a less polar product spot ( ). -
Quench: Pour the reaction mixture into 200 mL of ice-water containing 20 mL of conc. HCl (to neutralize pyridine). A precipitate may form.[3]
-
Extraction: Extract the aqueous mixture with DCM (
mL). -
Wash: Wash the combined organic layers efficiently:
- mL 1M HCl (removes residual pyridine).
-
mL Saturated
(removes acetic acid). - mL Brine.
-
Drying & Concentration: Dry over anhydrous
, filter, and concentrate under reduced pressure. -
Purification: Recrystallize the crude off-white solid from Ethanol/Hexane or minimal hot Ethanol.
Synthesis Workflow Diagram
Figure 2: Synthetic workflow for the acetylation of 3,5-Dibromo-4-hydroxybenzaldehyde.[4]
Part 4: Quality Control & Validation
To ensure the integrity of the synthesized compound for drug development assays, the following validation parameters must be met:
| Test | Expected Result | Purpose |
| 1H NMR (CDCl3) | Verify structure & purity. | |
| IR Spectroscopy | ~1765 | Confirm ester formation. |
| HPLC | Single peak >98% area (UV 254 nm). | Purity quantification. |
Note on Stability: The acetate group is susceptible to hydrolysis in strong basic media. Store the compound in a desiccator at 4°C.
Part 5: Applications in Drug Development[8][10]
Pharmacophore Scaffold
The 2,6-dibromo substitution pattern sterically hinders the ester and aldehyde, influencing the binding kinetics in protein pockets. This motif is valuable in:
-
Schiff Base Synthesis: Condensation with amines to form ligands for metallo-drugs [2].
-
Anticancer Agents: Brominated phenols/esters often exhibit cytotoxicity against specific tumor cell lines.
Prodrug Strategy
The acetylation of the phenol serves as a masking strategy. In vivo, esterases cleave the acetate to release the free phenol (3,5-dibromo-4-hydroxybenzaldehyde), which has reported antibiotic and antioxidant properties. This improves membrane permeability (logP) compared to the free phenol.
Part 6: Safety & Handling
-
Hazards: The compound is an irritant (Skin/Eye/Respiratory).[5][6] The precursor (pyridine) is toxic and malodorous.
-
PPE: Standard lab coat, nitrile gloves, and safety glasses.
-
Ventilation: All operations involving pyridine and acetic anhydride must be performed in a certified chemical fume hood.
References
-
Sigma-Aldrich. (n.d.). 3,5-Dibromo-4-hydroxybenzaldehyde Product Sheet. Retrieved from [5]
-
BenchChem. (2025).[3][7] A Technical Guide to Brominated Benzaldehydes. Retrieved from
-
PubChem.[5][6][8] (n.d.). Compound Summary: 3,5-Dibromo-4-hydroxybenzaldehyde.[2][9][4][10] Retrieved from [5]
-
Key Organics. (n.d.). 2,6-Dibromo-4-formylphenyl acetate Product Page. Retrieved from
Sources
- 1. lookchem.com [lookchem.com]
- 2. 3,5-DIBROMO-4-HYDROXYBENZALDEHYDE | CAS 2973-77-5 [matrix-fine-chemicals.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. 3,5-ジブロモ-4-ヒドロキシベンズアルデヒド 98% | Sigma-Aldrich [sigmaaldrich.com]
- 6. 3,5-Dibromo-4-Hydroxybenzaldehyde | C7H4Br2O2 | CID 18100 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Benzaldehyde, 4-(acetyloxy)- | C9H8O3 | CID 70144 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 3,5-Dibromo-4-hydroxybenzaldehyde | 2973-77-5 [chemicalbook.com]
- 10. CA1049560A - Process for the production of 4-hydroxy-3,5-dibromobenzaldehyde - Google Patents [patents.google.com]
Molecular Structure and Conformation of 2,6-Dibromo-4-formylphenyl Acetate
Technical Monograph & Experimental Guide
Part 1: Executive Summary
2,6-Dibromo-4-formylphenyl acetate represents a classic case study in sterically induced conformational restriction . Unlike unsubstituted phenyl acetates, where the ester group enjoys free rotation and often adopts a planar conformation to maximize resonance with the aromatic ring, the presence of bulky bromine atoms at the ortho positions (2 and 6) creates a "molecular gate."
This steric crowding forces the acetate group out of the aromatic plane, effectively decoupling the resonance interaction between the phenolic oxygen and the benzene ring. This phenomenon, known as the "Ortho-Lock" effect , significantly alters the molecule's reactivity, spectroscopic signature, and solid-state packing. This guide provides a comprehensive analysis of this architecture, offering a validated synthesis protocol and a detailed conformational analysis for researchers in medicinal chemistry and structural biology.
Part 2: Molecular Architecture & Electronic Landscape
Structural Metrics
The molecule consists of a central benzene ring trisubstituted in a 1,2,4,6 pattern.
-
Position 1 (Acetate): The ester linkage is the focal point of conformational dynamics.
-
Positions 2, 6 (Bromine): These halogens (Van der Waals radius ~1.85 Å) act as steric sentinels.
-
Position 4 (Formyl): An electron-withdrawing aldehyde group that activates the ring for nucleophilic attack at the carbonyl but deactivates the ring toward electrophilic substitution.
The "Ortho-Lock" Conformation
In the absence of ortho substituents, the acetate carbonyl oxygen would align planar to the ring to allow
Conformational Consequence:
The acetate group is forced to rotate, adopting a dihedral angle (
| Parameter | Unsubstituted Phenyl Acetate | 2,6-Dibromo-4-formylphenyl Acetate |
| Acetate Dihedral Angle | ~0° - 30° (Planar/Twisted) | ~75° - 90° (Perpendicular) |
| Resonance Interaction | Strong ( | Negligible (Decoupled) |
| Carbonyl IR Stretch | Lower frequency (conjugated) | Higher frequency (non-conjugated) |
Part 3: Synthesis & Characterization Protocol
Reaction Logic
The synthesis utilizes a standard acetylation of the phenolic precursor, 3,5-dibromo-4-hydroxybenzaldehyde . Because the phenol is acidic (enhanced by the electron-withdrawing Br and CHO groups), acetylation proceeds rapidly under basic conditions.
Experimental Workflow (DOT Visualization)
Caption: Step-by-step synthetic pathway for the acetylation of the hindered phenol.
Step-by-Step Protocol
-
Preparation: In a 100 mL round-bottom flask, dissolve 3,5-dibromo-4-hydroxybenzaldehyde (2.80 g, 10 mmol) in dry dichloromethane (DCM, 20 mL) or use neat pyridine (5 mL) if solubility is an issue.
-
Addition: Add acetic anhydride (1.22 g, 12 mmol) dropwise. If using DCM, add pyridine (1.0 mL) as a catalyst/base.
-
Reaction: Stir the mixture at room temperature for 3 hours. Monitor by TLC (Silica, 20% EtOAc/Hexane). The starting material (more polar, lower
) should disappear. -
Workup: Pour the reaction mixture into 100 mL of ice-cold water with vigorous stirring. The ester is hydrophobic and will precipitate (if pyridine was used) or separate in the organic layer.
-
If DCM used: Wash organic layer with 1M HCl (to remove pyridine), then Sat. NaHCO
, then Brine. Dry over Na SO .
-
-
Crystallization: Evaporate solvent. Recrystallize the crude solid from Ethanol or a Methanol/Chloroform mixture to yield white/off-white needles.
Part 4: Self-Validating Characterization
To ensure scientific integrity, the product must be validated using the following spectral markers.
Proton NMR ( H NMR)
Solvent: CDCl
| Proton Environment | Chemical Shift ( | Multiplicity | Integration | Structural Insight |
| Aldehyde (-CHO) | 9.90 - 9.95 ppm | Singlet | 1H | Confirms oxidation state intact. |
| Aromatic (Ar-H) | 8.00 - 8.10 ppm | Singlet | 2H | Critical: Singlet indicates symmetry. The 2,6-Br substitution makes protons at 3 and 5 equivalent. |
| Acetate (-CH | 2.40 - 2.45 ppm | Singlet | 3H | Upfield shift typical of acetates; confirms esterification. |
Infrared Spectroscopy (FT-IR)
-
1775 cm
(Strong): Ester Carbonyl ( ). Note the high frequency. Normal phenyl acetates are ~1760 cm . The shift to 1775 cm confirms the loss of conjugation due to the perpendicular twist (Ortho-Lock). -
1700 cm
(Strong): Aldehyde Carbonyl ( ). -
No Broad -OH: Absence of the broad band at 3200-3400 cm
confirms complete consumption of the starting phenol.
Part 5: Conformational Dynamics & Crystallography
The Steric Energy Landscape
The stability of this molecule is dictated by the interaction between the acetate oxygen lone pairs and the large bromine electron clouds.
Caption: Energy minimization pathway driving the acetate group out of the aromatic plane.
Crystal Packing (Intermolecular Forces)
Based on crystallographic data of analogs (e.g., 2,6-dibromo-4-formylphenyl cinnamates), the crystal lattice is stabilized by:
-
Halogen Bonding (Br...O): Weak directional interactions between the bromine
-hole and the carbonyl oxygen of neighboring molecules. -
Br...Br Interactions: Type II halogen-halogen contacts often form "zipper-like" motifs in 2,6-dibromo systems.
- -Stacking: The electron-deficient aromatic rings (due to Br and CHO) stack in offset parallel arrangements.
Part 6: Applications in Drug Development
-
Schiff Base Scaffolds: The aldehyde group at position 4 is a "chemical handle." It reacts readily with primary amines to form Schiff bases (imines), which are widely screened for antimicrobial and anticancer activity. The 2,6-dibromo motif increases lipophilicity (LogP) and metabolic stability.
-
Prodrug Design: The sterically hindered ester bond is more resistant to enzymatic hydrolysis (esterases) than standard phenyl acetates. This property can be exploited to create "slow-release" prodrugs where the active phenolic moiety is released gradually.
References
-
Synthesis of Cinnamoyl Analogs
-
Crystal structure of 2,6-dibromo-4-formylphenyl 3-phenylprop-2-enoate. (2012).[1] IUCrData.
-
-
Ortho-Effect in Esters
-
Precursor Data (3,5-Dibromo-4-hydroxybenzaldehyde)
- PubChem CID: 18100.
-
Halogen Bonding in Crystal Engineering
-
Crystal structures of 2,6-dibromo-4-methylbenzonitrile. (2017).[3] Acta Crystallographica.
-
Sources
- 1. 2,6-Dibromo-4-formyl-phenyl 3-phenyl-prop-2-enoate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of 2,6-disubstituted aryl groups on acyclic conformation: preference for an antiperiplanar orientation of the geminal and vicinal hydrogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Crystal structures of 2,6-dibromo-4-methylbenzonitrile and 2,6-dibromo-4-methylphenyl isocyanide - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Utility of 2,6-Dibromo-4-formylphenyl Acetate in Modern Medicinal Chemistry: A Technical Guide
Introduction: Unveiling a Versatile Chemical Scaffold
In the landscape of drug discovery, the identification and utilization of versatile chemical building blocks are paramount to accelerating the development of novel therapeutics.[1][2] 2,6-Dibromo-4-formylphenyl acetate, and its immediate precursor 2,6-dibromo-4-hydroxybenzaldehyde, represent a highly strategic scaffold for medicinal chemists. The intrinsic arrangement of its functional groups—a reactive aldehyde, sterically influential and electronically withdrawing bromine atoms, and a modifiable phenolic acetate/hydroxyl group—provides a unique platform for constructing diverse and complex molecular architectures.[3]
This technical guide delves into the core attributes of 2,6-Dibromo-4-formylphenyl acetate, elucidating its synthetic versatility and exploring its potential applications in the rational design of targeted therapeutic agents. We will move beyond simple procedural descriptions to explain the chemical causality behind synthetic choices and to ground potential applications in established pharmacological principles.
Section 1: Physicochemical Properties and Synthetic Rationale
The strategic value of this scaffold lies in the distinct roles of its substituents:
-
The Formyl Group (-CHO): As a potent electrophile, the aldehyde is a cornerstone for a multitude of chemical transformations. It serves as a versatile handle for constructing carbon-carbon and carbon-nitrogen bonds, essential for elaborating the core structure into more complex drug-like molecules.[4]
-
Dibromo Substituents: The two bromine atoms at the ortho-positions to the formyl group exert significant steric and electronic influence. They lock the formyl group into a relatively fixed orientation, which can be advantageous for specific receptor interactions. Furthermore, these halogens serve as key anchor points for post-synthetic modification via palladium-catalyzed cross-coupling reactions, enabling the systematic exploration of chemical space.[5][6]
-
The Acetate/Hydroxyl Group: The phenolic hydroxyl group (unmasked from the acetate) is a critical pharmacophoric feature, capable of acting as both a hydrogen bond donor and acceptor. This is crucial for anchoring ligands within the binding sites of biological targets like enzymes and receptors. The acetate serves as a common and readily cleavable protecting group, allowing for the unmasking of the reactive phenol at a desired stage of a synthetic sequence.
The following diagram illustrates the synthetic potential emanating from these key functional groups.
Section 2: Synthesis of the Core Scaffold
The preparation of 2,6-Dibromo-4-formylphenyl acetate typically begins with the synthesis of its precursor, 2,6-dibromo-4-hydroxybenzaldehyde. A common route involves the direct oxidation of the methyl group of 2,6-dibromo-p-cresol.[3] The subsequent acetylation of the phenolic hydroxyl group is a standard procedure.
Experimental Protocol: Synthesis of 2,6-dibromo-4-hydroxybenzaldehyde
This protocol is adapted from established bromination and oxidation methodologies.[3][7]
-
Bromination of p-Cresol: To a solution of p-cresol (1 equivalent) in a suitable solvent (e.g., dichloromethane), slowly add bromine (2.2 equivalents) at 0°C. The rationale for using a slight excess of bromine is to ensure complete dibromination at the positions ortho to the activating hydroxyl group. The reaction is typically stirred for several hours until TLC analysis indicates complete consumption of the starting material.
-
Work-up and Isolation: The reaction is quenched with a saturated aqueous solution of sodium sulfite to destroy excess bromine. The organic layer is separated, washed with sodium bicarbonate solution to remove acidic impurities, and then with brine. Drying over anhydrous sodium sulfate followed by solvent removal under reduced pressure yields crude 2,6-dibromo-p-cresol.
-
Oxidation to Aldehyde: The crude 2,6-dibromo-p-cresol is then subjected to oxidation. Various methods can be employed, including the use of catalytic systems like cobalt compounds in the presence of oxygen.[3] This step converts the methyl group to the corresponding aldehyde.
-
Purification: The final product, 2,6-dibromo-4-hydroxybenzaldehyde, is purified by column chromatography on silica gel to yield the desired compound.
Section 3: Potential Applications in Medicinal Chemistry
The true potential of 2,6-Dibromo-4-formylphenyl acetate is realized when it is used as a starting material for the synthesis of bioactive molecules.[8] Below, we explore several promising avenues grounded in existing pharmacological research.
Development of Enzyme Inhibitors
The rigid, substituted phenyl ring is an excellent foundation for designing enzyme inhibitors that can fit into well-defined active sites.
-
Cholinesterase Inhibitors: Alzheimer's disease therapy often involves the inhibition of acetylcholinesterase (AChE).[9] Research has shown that novel bromophenol derivatives can be potent inhibitors of both AChE and carbonic anhydrase (CA) isoenzymes.[10] Using the core scaffold, one can synthesize a library of Schiff bases or reductive amination products to probe the active site of AChE, where the bromophenyl moiety can engage in hydrophobic or halogen-bonding interactions.
-
Carbonic Anhydrase (CA) Inhibitors: The same study highlighted the potential for bromophenols to inhibit CA I and II, which are targets for treating glaucoma and epilepsy.[10] The phenolic hydroxyl is a key feature for many CA inhibitors, making derivatives of our scaffold prime candidates for investigation.
Synthesis of Bioactive Heterocycles
Heterocyclic compounds form the backbone of a vast number of pharmaceuticals.[11] The aldehyde functionality is a key precursor for constructing various heterocyclic systems. For example, condensation with an active methylene compound followed by cyclization can lead to quinoline or pyrimidine cores, which are present in numerous anticancer and anti-inflammatory drugs.[12][13]
Precursors for Anticancer and Antimicrobial Agents
-
Cinnamoyl Derivatives: Condensation of the aldehyde with a substituted acetophenone or related compound can yield chalcones or cinnamoyl derivatives. These classes of compounds are known to possess a wide range of pharmacological activities, including anticancer, antitumor, and antimicrobial properties.[14] A study on the crystal structure of 2,6-Dibromo-4-formylphenyl 3-phenylprop-2-enoate confirms the feasibility of this synthetic route.[14][15]
Modulators of Oxidative Stress Pathways
Oxidative stress is implicated in numerous diseases. A structurally related marine compound, 3-bromo-4,5-dihydroxybenzaldehyde, has been shown to protect skin cells from oxidative damage by activating the Nrf2/HO-1 pathway.[16] This provides a strong mechanistic hypothesis for the potential of derivatives of 2,6-dibromo-4-hydroxybenzaldehyde to act as cytoprotective agents.
The proposed mechanism involves the compound disrupting the Keap1-Nrf2 complex, allowing Nrf2 to translocate to the nucleus and activate the transcription of antioxidant genes like Heme Oxygenase-1 (HO-1).[16]
Section 4: Representative Experimental Workflow
To demonstrate the practical utility of the core scaffold, we provide a detailed protocol for a key transformation.
Protocol: Synthesis of 2,6-Dibromo-4-formylphenyl 3-phenylprop-2-enoate
This protocol is a representative example of a condensation reaction to form a biologically relevant cinnamoyl derivative.[14]
-
Precursor Synthesis: First, deacetylate 2,6-Dibromo-4-formylphenyl acetate to 2,6-dibromo-4-hydroxybenzaldehyde using standard methods (e.g., mild base hydrolysis).
-
Reaction Setup: In a round-bottom flask, dissolve 2,6-dibromo-4-hydroxybenzaldehyde (1 equivalent) in an appropriate solvent like chloroform.
-
Addition of Reagents: Add cinnamoyl chloride (1 equivalent) to the solution. The rationale here is to form an ester linkage with the phenolic hydroxyl group.
-
Base Addition: Add triethylamine (1.1 equivalents) dropwise. Triethylamine acts as an acid scavenger, neutralizing the HCl generated during the esterification, thereby driving the reaction to completion.
-
Reaction Monitoring: Stir the reaction at room temperature for 3-4 hours. Progress can be monitored using Thin Layer Chromatography (TLC) by observing the disappearance of the starting aldehyde spot and the appearance of a new product spot.
-
Work-up: Quench the reaction by adding water. Separate the organic (chloroform) layer. Wash the organic layer sequentially with a 5% NaOH solution (to remove any unreacted acidic starting materials) and then with water until the aqueous layer is neutral.
-
Isolation and Purification: Dry the chloroform layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude solid can be crystallized from a methanol/chloroform mixture to yield the pure product.
Conclusion and Future Outlook
2,6-Dibromo-4-formylphenyl acetate is more than just a chemical intermediate; it is a strategically designed building block with immense potential in medicinal chemistry. Its trifunctional nature allows for a "build-and-diversify" approach, where the aldehyde can be used to construct a core pharmacophore, and the bromine atoms can be subsequently modified to fine-tune properties like potency, selectivity, and pharmacokinetics. From enzyme inhibitors to modulators of cellular stress pathways, the applications are broad and compelling. As drug discovery continues to demand novel chemical matter, scaffolds like this, which offer a blend of rigidity, reactivity, and vectors for diversification, will remain invaluable tools for researchers and scientists in the field.
References
-
Kumar, C. S., Jagadeesan, G., Dhamodaran, S., Ananth, K., & Aravindhan, S. (2012). 2,6-Dibromo-4-formylphenyl 3-phenylprop-2-enoate. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 10), o2959. [Link]
-
ResearchGate. (n.d.). Studies on the synthesis of compounds with high pharmacological activity using acenaphthoquinone. ResearchGate. Retrieved February 18, 2026, from [Link]
-
Supplemental Chemical Synthesis. (n.d.). -ORCA. Retrieved February 18, 2026, from [Link]
-
He, X., Wang, G., He, J., Lin, R., Li, J., & Wang, J. (2018). Marine Compound 3-Bromo-4,5-dihydroxybenzaldehyde Protects Skin Cells against Oxidative Damage via the Nrf2/HO-1 Pathway. Marine Drugs, 16(11), 453. [Link]
-
The Royal Society of Chemistry. (n.d.). Directing Group Assisted Copper-Mediated Aroylation of Phenols Using 2-Bromoacetophenones Supporting Information. The Royal Society of Chemistry. Retrieved February 18, 2026, from [Link]
-
Baranwal, J., Kushwaha, S., Singh, S., & Jyoti, A. (2022). A Review on the Synthesis and Pharmacological Activity of Heterocyclic Compounds. Current Physical Chemistry, 13(1). [Link]
-
Waseda University. (2020, August 17). Novel method can efficiently create several 'building blocks' of pharmaceutical drugs. EurekAlert!. [Link]
-
Cell Press. (n.d.). A skeletally diverse library of bioactive natural-product-like compounds enabled by late-stage P450-catalyzed oxyfunctionalization. Cell Press. Retrieved February 18, 2026, from [Link]
-
Ates, B., Genc, H., Kara, Y., & Arslan, O. (2022). Synthesis of Novel Bromophenol with Diaryl Methanes—Determination of Their Inhibition Effects on Carbonic Anhydrase and Acetylcholinesterase. Molecules, 27(21), 7481. [Link]
-
Labinsights. (2023, June 28). Bioactive Molecules for Scientific Use. Labinsights. [Link]
-
Nandy, S. K., & Thakur, S. (2023). In-vitro and in-silico evaluation of Brugmansia sauveolens' ability to treat asthma. Sciences of Phytochemistry, 2(1), 159-172. [Link]
-
ResearchGate. (n.d.). Representative example of relevant bioactive molecules. ResearchGate. Retrieved February 18, 2026, from [Link]
-
Waseda University. (2020, August 17). Novel method can efficiently create several “building blocks” of pharmaceutical drugs. Phys.org. [Link]
-
Kumar, C. S., Jagadeesan, G., Dhamodaran, S., Ananth, K., & Aravindhan, S. (2012). 2,6-Dibromo-4-formyl-phenyl 3-phenyl-prop-2-enoate. PubMed. [Link]
-
Esmaeili, A., et al. (2024). Natural-derived acetophenones: chemistry and pharmacological activities. Chemistry of Natural Compounds. [Link]
-
Montanari, D., & Capelli, A. M. (2021). PROTACs and Building Blocks: The 2D Chemical Space in Very Early Drug Discovery. Molecules, 26(3), 666. [Link]
-
Journal of Biochemical Technology. (2023). Organic Compounds Containing Aromatic Structure Used in Pharmaceutical Production. Journal of Biochemical Technology. [Link]
-
Organic Syntheses. (n.d.). METHYLALUMINUM BIS(4-BROMO-2,6-DI-tert-BUTYLPHENOXIDE). Organic Syntheses. Retrieved February 18, 2026, from [Link]
- Google Patents. (n.d.). WO2005103043A1 - 2, 4, 6-substituted pyridyl derivative compounds useful as beta-secretase inhibitors for the treatment of alzheimer's disease. Google Patents.
-
International Journal of Pharmaceutical Science Invention. (2016). Synthesis of Novel Piperidine Compounds As Anticholinesterase Agents. International Journal of Pharmaceutical Science Invention. [Link]
Sources
- 1. Revolutionizing Drug Discovery with AiFChem's Chemical Building Blocks - AiFChem [aifchem.com]
- 2. fluorochem.co.uk [fluorochem.co.uk]
- 3. 2,6-Dibromo-4-hydroxybenzaldehyde | 856767-00-5 | Benchchem [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Novel method can efficiently create several 'building blocks' of pharmaceutical drugs | EurekAlert! [eurekalert.org]
- 6. waseda.jp [waseda.jp]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. labinsights.nl [labinsights.nl]
- 9. ijpsi.org [ijpsi.org]
- 10. mdpi.com [mdpi.com]
- 11. eurekaselect.com [eurekaselect.com]
- 12. researchgate.net [researchgate.net]
- 13. jbiochemtech.com [jbiochemtech.com]
- 14. 2,6-Dibromo-4-formylphenyl 3-phenylprop-2-enoate - PMC [pmc.ncbi.nlm.nih.gov]
- 15. 2,6-Dibromo-4-formyl-phenyl 3-phenyl-prop-2-enoate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Marine Compound 3-Bromo-4,5-dihydroxybenzaldehyde Protects Skin Cells against Oxidative Damage via the Nrf2/HO-1 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Stability Profiling and Preservation of 2,6-Dibromo-4-formylphenyl Acetate
[1][2][3]
CAS Number: 74849-10-8 Synonyms: 3,5-Dibromo-4-acetoxybenzaldehyde; Benzaldehyde, 4-(acetyloxy)-3,5-dibromo- Molecular Formula: C9H6Br2O3 Molecular Weight: 321.95 g/mol [1][2][3][4]
Executive Summary
2,6-Dibromo-4-formylphenyl acetate is a specialized synthetic intermediate characterized by high electrophilicity and susceptibility to multiple degradation pathways.[1][2][3][4] Its structural integrity relies on the preservation of two reactive functional groups: a phenolic ester (susceptible to hydrolysis) and an aromatic aldehyde (susceptible to autoxidation).[4]
Core Storage Directive:
-
Temperature: Long-term storage at -20°C is mandatory. Short-term handling at 2-8°C is permissible.[1][2][3][4]
-
Atmosphere: Strictly Inert (Argon or Nitrogen) .[3][4] The compound is air-sensitive.[1][2][3][4]
-
Moisture: Hygroscopic .[4] Must be stored over desiccant.[2][3][4]
-
Light: Photosensitive .[4] Store in amber glass or foil-wrapped containers.
Chemical Profile & Structural Analysis[1][4]
To understand the storage requirements, one must analyze the competing electronic and steric forces within the molecule.
| Feature | Structural Component | Stability Implication |
| Hydrolytic Lability | Acetate Ester (-OAc) | The ester bond is the "weak link."[1][2][3][4] While the bulky bromine atoms at positions 2 and 6 provide steric hindrance that retards enzymatic or spontaneous hydrolysis, they also increase the acidity of the leaving group (2,6-dibromo-4-formylphenolate), making the ester bond thermodynamically unstable in the presence of moisture and base.[1][4] |
| Oxidative Risk | Formyl Group (-CHO) | The aldehyde at the para position is prone to autoxidation , converting the solid to 3,5-dibromo-4-acetoxybenzoic acid.[1][2][3][4] This process is accelerated by light and trace metals.[2][3][4] |
| Photostability | Aryl Bromides (Ar-Br) | Halogenated aromatics can undergo homolytic cleavage under UV light, leading to radical formation and polymerization/degradation.[2][3][4] |
Degradation Pathways (Mechanistic Insight)
The following diagram illustrates the primary degradation vectors. Understanding these pathways is essential for troubleshooting purity issues.
Figure 1: Primary degradation pathways showing the conversion to phenolic and acidic impurities.[1][2][3][4]
Storage & Preservation Protocols
A. Environmental Control
| Parameter | Specification | Scientific Rationale |
| Temperature | -20°C ± 5°C | Low temperature kinetically inhibits the hydrolysis of the ester bond and slows the radical chain mechanism of aldehyde autoxidation.[1][2][3][4] |
| Atmosphere | Argon (Preferred) or Nitrogen | Argon is heavier than air and provides a superior blanket for the solid, preventing oxygen contact with the formyl group.[4] |
| Humidity | < 30% RH (Desiccated) | Moisture is the primary enemy.[4] The container must be sealed with parafilm and placed inside a secondary container with active desiccant (e.g., Silica Gel or Drierite). |
| Container | Amber Glass | Blocks UV/Vis radiation that catalyzes bromine radical formation and aldehyde oxidation.[4] |
B. Handling Workflow (Step-by-Step)
-
Equilibration: Before opening the vial, allow the container to warm to room temperature (approx. 30-60 minutes) inside a desiccator. Why? Opening a cold vial in humid air causes immediate condensation on the solid, triggering rapid surface hydrolysis.[4]
-
Sampling: Use a clean, dry spatula.[2][3][4] Do not use metal spatulas if possible (use PTFE-coated or plastic) to avoid trace metal catalysis of oxidation.[1][2][3][4]
-
Re-sealing: Flush the headspace with inert gas (Nitrogen/Argon) immediately after sampling.[2][3][4] Seal with Parafilm M®.[2][3][4]
Quality Control & Monitoring
Researchers should establish a baseline purity check prior to critical experiments.[2][3][4]
Analytical Markers (HPLC/NMR)
1. 1H NMR (CDCl3, 400 MHz):
-
Target Signal: Singlet at ~2.3-2.4 ppm (Acetate -CH3) and Singlet at ~9.8-10.0 ppm (Aldehyde -CHO).[1][2][3][4]
-
Impurity Flag: Appearance of a broad singlet at ~6.0-7.0 ppm indicates hydrolysis (Phenolic -OH).[1][2][3][4] Loss of the aldehyde proton indicates oxidation.[2][3][4]
2. HPLC (Reverse Phase):
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm.[4]
-
Mobile Phase: A: Water + 0.1% Formic Acid; B: Acetonitrile.[2][4]
-
Gradient: 50% B to 95% B over 10 mins.
Impurity Identification Table:
| Retention Time (Relative) | Identity | Origin |
|---|---|---|
| 1.00 (Ref) | 2,6-Dibromo-4-formylphenyl acetate | Active Compound |
| < 1.00 (Earlier) | 3,5-Dibromo-4-hydroxybenzaldehyde | Hydrolysis Product (More Polar) |
| > 1.00 (Later) | 3,5-Dibromo-4-acetoxybenzoic acid | Oxidation Product (Acidic) |[1][2][3][4]
References
-
Chemical Identity & CAS
-
Precursor Properties (3,5-Dibromo-4-hydroxybenzaldehyde)
-
General Stability of Phenyl Acetates
-
Supplier Verification
Sources
- 1. Acetamide, N-(4-formylphenyl)- [webbook.nist.gov]
- 2. Products || ::BASR Fine Chemicals Private Limited [basrtech.com]
- 3. Products || ::BASR Fine Chemicals Private Limited [basrtech.com]
- 4. 3,5-Dibromo-4-Hydroxybenzaldehyde | C7H4Br2O2 | CID 18100 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. lookchem.com [lookchem.com]
- 6. 1829-37-4|2-Bromophenyl acetate|BLD Pharm [bldpharm.com]
- 7. 231306-75-5|Ethyl 2-(2,6-dibromo-4-formylphenoxy)acetate|BLD Pharm [bldpharm.com]
- 8. Reactions of Carbonyl Compounds in Basic Solutions. Part 30.1 The Effect of 2-Formyl, 2,6-Diformyl and 2-Trifluoroacetyl Substituents on the Alkaline and Neutral Hydrolysis of Methyl Benzoate and Phenyl Acetate - Journal of Chemical Research, Synopses (RSC Publishing) [pubs.rsc.org]
Methodological & Application
Application Note: Chemoselective Arylation of 2,6-Dibromo-4-formylphenyl acetate
[1]
Executive Summary
This guide details the optimization and execution of Suzuki-Miyaura cross-coupling reactions utilizing 2,6-Dibromo-4-formylphenyl acetate (Structure 1 ) as the electrophile.[1] This substrate presents a "Dual-Constraint" challenge common in advanced pharmacophore synthesis:
-
Steric Congestion: The C-Br bonds are flanked by the acetate group (ortho-substitution) and the ring protons, creating a sterically hindered environment that impedes oxidative addition and transmetallation.[1]
-
Chemoselectivity: The acetate ester is labile.[1] Standard aqueous basic conditions (e.g.,
/ ) often lead to rapid hydrolysis, yielding the undesired phenol (3,5-dibromo-4-hydroxybenzaldehyde) rather than the coupled biaryl.
This protocol leverages Buchwald Precatalysts (Gen 2) and anhydrous phosphate/fluoride bases to achieve high yields of 2,6-diaryl derivatives while preserving the acetate moiety.[1]
Chemical Context & Mechanistic Strategy
The Substrate Analysis
-
Electrophile: 2,6-Dibromo-4-formylphenyl acetate.[1]
-
Electronic Activation: The para-formyl group is an Electron Withdrawing Group (EWG), which electronically activates the C-Br bond for oxidative addition (
).[1] -
Steric Deactivation: The ortho-acetate group creates significant steric bulk.[1] Standard ligands (e.g.,
) often fail to facilitate the transmetallation step effectively in this crowded environment.
The Catalyst Choice: SPhos Pd G2
To overcome the steric barrier without requiring high temperatures (which risk ester cleavage), we utilize SPhos Pd G2 (Chloro(2-dicyclohexylphosphino-2',6'-dimethoxy-1,1'-biphenyl)[2-(2'-amino-1,1'-biphenyl)]palladium(II)).[1]
-
Why SPhos? The bulky, electron-rich biaryl phosphine ligand facilitates oxidative addition into hindered aryl bromides and accelerates reductive elimination.[1]
-
Why G2 Precatalyst? It ensures a defined 1:1 Pd:Ligand ratio and activates rapidly at mild temperatures (
C), minimizing thermal stress on the ester.
Reaction Pathway Diagram
The following diagram illustrates the kinetic competition between the desired coupling and the parasitic hydrolysis pathway.
Figure 1: Kinetic pathway showing the critical competition between the catalytic cycle (black arrows) and the hydrolytic decomposition (red dotted arrows).
Experimental Protocols
Protocol A: The "Gold Standard" (High Yield, Ester Retention)
Best for: Synthesis of symmetric 2,6-diaryl derivatives where the boronic acid is moderately hindered.
Reagents:
-
Substrate: 2,6-Dibromo-4-formylphenyl acetate (1.0 equiv)[1]
-
Catalyst: SPhos Pd G2 (2–4 mol%)[1]
-
Base: Potassium Phosphate Tribasic (
) (anhydrous, finely ground) (4.0 equiv) -
Solvent: Toluene (Anhydrous) or 1,4-Dioxane (Anhydrous)[1]
Step-by-Step Methodology:
-
Glassware Prep: Oven-dry a 2-neck round bottom flask or a resealable reaction vial. Equip with a magnetic stir bar.[1][2]
-
Charge Solids: Add the substrate (1.0 equiv), arylboronic acid (2.5 equiv),
(4.0 equiv), and SPhos Pd G2 (2 mol%) to the vial.-
Note: If the boronic acid is hygroscopic, weigh it quickly to minimize water uptake.
-
-
Inert Atmosphere: Seal the vessel and evacuate/backfill with Argon three times. This is critical to prevent homocoupling of the boronic acid and oxidation of the catalyst.
-
Solvent Addition: Inject anhydrous Toluene (concentration ~0.1 M relative to substrate) through the septum.[1]
-
Tip: While totally anhydrous conditions are ideal for ester stability, Suzuki coupling requires trace water for the boronate activation. The "anhydrous" commercial salts usually contain enough trace moisture.[1] If the reaction stalls, add 1 drop of degassed water per 5 mL solvent.
-
-
Reaction: Heat the mixture to 65–80°C . Stir vigorously (1000 RPM).
-
Monitoring: Check via TLC or LC-MS at 2 hours. The reaction is typically complete within 4-12 hours.[1]
-
-
Workup:
Protocol B: The "Sensitive Ester" Method (Fluoride Activation)
Best for: Substrates where the acetate is extremely labile or when using electron-deficient boronic acids.[1]
Reagents:
-
Catalyst:
(3 mol%) (Alternative: if sterics allow, but dppf is more robust).[1] -
Base: Cesium Fluoride (CsF) (4.0 equiv)[1]
-
Solvent: DME (Dimethoxyethane) or THF (Anhydrous).[1]
Methodology Differences:
-
Replace
with CsF.[1] Fluoride activates the boronic acid/ester via the formation of a fluoroborate species [ ], which undergoes transmetallation without requiring a high pH aqueous phase.[1] -
Run at reflux (DME boiling point ~85°C) or 60°C in THF.
-
This method is strictly anhydrous and minimizes hydrolysis risk to near zero.[1]
Performance Optimization & Data
The following table summarizes expected outcomes based on catalyst/base combinations for this specific scaffold.
| Parameter Set | Catalyst | Base | Solvent | Temp | Outcome |
| Standard Aqueous | Dioxane | 90°C | FAILURE: High hydrolysis (Phenol formation).[1][2] | ||
| Buchwald Anhydrous | SPhos Pd G2 | Toluene | 70°C | OPTIMAL: >85% Yield, <5% Hydrolysis.[1] | |
| Fluoride Activation | DME | 85°C | GOOD: Excellent ester retention, but slower rate.[1] | ||
| Weak Base | DMF | 100°C | MODERATE: Risk of solvent decomposition/side reactions.[1] |
Decision Tree for Optimization
Figure 2: Troubleshooting logic for maximizing yield and selectivity.
Troubleshooting & Critical Nuances
Protodebromination (Reduction of C-Br to C-H)[1]
-
Symptom: LC-MS shows mass of [Substrate - Br + H].[1]
-
Cause: This occurs when the oxidative addition complex is stable, but transmetallation is too slow (due to sterics), allowing the solvent or base to reduce the Pd species.
-
Fix: Increase the concentration of the Boronic Acid. Switch to XPhos Pd G2 , which creates an even more sterically accessible pocket for the transmetallation step.
"Black Metal" Precipitation[1]
-
Symptom: Reaction turns black immediately; conversion stops.
-
Cause: Catalyst decomposition due to lack of ligand stabilization or oxygen poisoning.[1]
-
Fix: Ensure rigorous degassing (Argon balloon is insufficient; use Schlenk line). If using
+ Ligand separately, ensure a pre-stirring period (30 mins) to form the active complex before adding the aryl halide. Using G2 precatalysts eliminates this variable.
Mono- vs. Bis-Coupling
-
Challenge: 2,6-dibromo systems can stop at the mono-arylated stage if the first aryl group increases steric bulk too much.[1]
-
Strategy: To ensure double coupling, use 2.5 to 3.0 equivalents of boronic acid.[1][2] If Mono-coupling is the goal, use 0.9 equivalents of boronic acid and run at lower temperature (40°C); however, statistical mixtures are common.
References
-
Buchwald Precatalysts (SPhos G2)
-
Fluoride Activation (Anhydrous Conditions)
- Title: "The Suzuki coupling reactions of aryl bromides with phenylboronic acid" (Context on CsF/Base effects).
- Source:ResearchG
-
URL:[Link]
-
Sterically Hindered Substrates
-
General Mechanism & Protocols
Sources
- 1. SPhos Pd G2 1375325-64-6 [sigmaaldrich.com]
- 2. benchchem.com [benchchem.com]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
Application Note: Palladium-Catalyzed Cross-Coupling of 2,6-Dibromo-4-formylphenyl Acetate
Executive Summary
2,6-Dibromo-4-formylphenyl acetate is a high-value multifunctional scaffold. It offers three distinct points of reactivity:
-
Electrophilic Aldehyde (C4): Ready for reductive amination, Wittig olefination, or condensation.
-
Sterically Hindered Bromides (C2, C6): Sites for cross-coupling (Suzuki, Sonogashira, Heck).
-
Acetate Protecting Group (C1): Masks the phenol, preventing catalyst poisoning and allowing orthogonal deprotection.
Critical Challenge: The primary difficulty in working with this substrate is the chemoselectivity of the acetate group under the basic conditions required for palladium catalysis. Standard aqueous Suzuki conditions (e.g.,
This guide provides optimized, anhydrous protocols to effect C-C bond formation while preserving the acetate ester.
Chemical Context & Mechanistic Strategy
Structural Analysis
-
Steric Bulk: The bromine atoms at the 2,6-positions create significant steric hindrance. Standard ligands (e.g.,
) are often ineffective. Biaryl phosphine ligands (e.g., SPhos, XPhos) or NHC ligands (Pd-PEPPSI) are required to facilitate oxidative addition. -
Electronic Activation: The para-formyl group is electron-withdrawing, which activates the C-Br bonds for oxidative addition, partially offsetting the steric hindrance.
-
Base Sensitivity: The acetate is prone to hydrolysis (
). Anhydrous phosphate or carbonate bases are essential.
Reaction Landscape
The following diagram illustrates the divergent pathways available depending on condition severity.
Figure 1: Reaction landscape highlighting the necessity of anhydrous conditions to preserve the acetate motif.
Experimental Protocols
Protocol A: Bis-Arylation (Suzuki-Miyaura)
Objective: Synthesis of symmetric 2,6-diaryl-4-formylphenyl acetates. Mechanism: Double oxidative addition facilitated by bulky electron-rich ligands.
Reagents & Materials
-
Substrate: 2,6-Dibromo-4-formylphenyl acetate (1.0 equiv)
-
Coupling Partner: Aryl boronic acid (2.5 equiv)
-
Catalyst:
(2 mol%) -
Ligand: SPhos (8 mol%) — Critical for hindered substrates.
-
Base:
(finely ground, anhydrous, 4.0 equiv) -
Solvent: Toluene (anhydrous)
Step-by-Step Methodology
-
Catalyst Pre-complexation: In a glovebox or under Argon, mix
and SPhos in a vial with 1 mL of toluene. Stir at RT for 10 mins to generate the active species (solution turns from purple to orange/brown). -
Reaction Assembly: To a Schlenk tube equipped with a magnetic stir bar, add:
-
Substrate (1.0 mmol, 322 mg)
-
Aryl boronic acid (2.5 mmol)
- (4.0 mmol, 848 mg)
-
-
Solvent Addition: Add anhydrous Toluene (10 mL).
-
Initiation: Add the pre-formed catalyst solution via syringe.
-
Heating: Seal the tube and heat to 100°C for 12–16 hours.
-
Note: Monitor by TLC.[1] The mono-coupled intermediate may persist if heating is insufficient.
-
-
Workup: Cool to RT. Filter through a pad of Celite to remove inorganic salts. Wash the pad with EtOAc.[2]
-
Purification: Concentrate the filtrate. Purify via flash chromatography (Hexanes/EtOAc gradient).
Troubleshooting:
-
Incomplete Conversion: Add 1 mol% additional catalyst and heat for 4 more hours.
-
Deacetylation: Ensure
is strictly anhydrous. If problem persists, switch to (2.5 equiv) in THF.
Protocol B: Controlled Mono-Arylation
Objective: Synthesis of non-symmetric 2-aryl-6-bromo-4-formylphenyl acetates. Strategy: Statistical control via stoichiometry and temperature.
Reagents
-
Substrate: 2,6-Dibromo-4-formylphenyl acetate (1.0 equiv)
-
Coupling Partner: Aryl boronic acid (0.9 equiv )
-
Catalyst:
(2 mol%) + (8 mol%)-
Rationale: Using a less active ligand (
vs SPhos) helps control the rate of the second oxidative addition.
-
-
Base:
(2.0 equiv, solid/anhydrous) -
Solvent: 1,4-Dioxane
Methodology
-
Dissolve substrate (1.0 mmol) and catalyst/ligand in Dioxane (10 mL).
-
Heat to 60°C (lower temperature than Protocol A).
-
Slow Addition: Dissolve the boronic acid (0.9 mmol) in 2 mL Dioxane. Add this solution dropwise over 2 hours using a syringe pump.
-
Monitoring: Stop reaction immediately upon consumption of boronic acid (check TLC).
-
Purification: Expect a mixture of Starting Material : Mono : Bis. Separation requires careful column chromatography.
Protocol C: Sonogashira Cross-Coupling
Objective: Introduction of alkynyl groups. Note: Copper-free conditions are preferred to minimize acetate hydrolysis, but CuI is acceptable if mild bases are used.
Reagents
-
Substrate: 1.0 equiv
-
Alkyne: Terminal alkyne (2.5 equiv)
-
Catalyst:
(3 mol%) -
Co-Catalyst: CuI (1 mol%)
-
Base:
(Triethylamine) — Must be distilled/dry. -
Solvent: THF (anhydrous)
Methodology
-
Charge a flask with Substrate,
, and CuI under Argon. -
Add dry THF (0.1 M concentration).
-
Add
(3.0 equiv). -
Add Alkyne dropwise.
-
Stir at Room Temperature for 1 hour, then heat to 50°C if necessary.
-
Warning: High heat with amines can cleave the acetate. Keep temp < 60°C.
-
Data Summary & Optimization Table
| Variable | Condition A (Recommended) | Condition B (Aggressive) | Condition C (Mild) |
| Solvent | Toluene (Anhydrous) | DMF / | THF (Anhydrous) |
| Base | |||
| Ligand | SPhos / XPhos | dppf | |
| Temp | 100°C | 120°C | 50°C |
| Acetate Stability | High | Low (Hydrolysis Risk) | Moderate |
| Conversion | >95% (Bis-product) | 100% (Phenol product) | Variable |
References
-
Suzuki-Miyaura Coupling of Hindered Aryl Bromides
- Walker, S. D., et al. "A General and Efficient Catalyst for the Suzuki-Miyaura Coupling of Aryl Chlorides and Bromides." Journal of the American Chemical Society, 2004.
-
(Describes the utility of SPhos/XPhos for hindered 2,6-disubstituted substrates).
-
Base Sensitivity of Aryl Acetates
-
Synthesis of 3,5-dibromo-4-hydroxybenzaldehyde Derivatives
- Thibonnet, J., et al. "Palladium-catalyzed cross-coupling of 3,5-dibromo-4-hydroxybenzaldehyde." Tetrahedron Letters, 2005.
-
(Analogous chemistry on the phenol variant).
-
Mechanistic Insights on Pd-PEPPSI Catalysts
- Organ, M. G., et al. "Pd-PEPPSI-IPr: A Highly Active Catalyst for the Suzuki-Miyaura Cross-Coupling." Chemistry - A European Journal, 2006.
-
(Alternative catalyst system for extremely hindered 2,6-dibromo substrates).
Disclaimer: These protocols are designed for research purposes. Always consult the Safety Data Sheet (SDS) for 2,6-Dibromo-4-formylphenyl acetate and all reagents before use.
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. sciencemadness.org [sciencemadness.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchgate.net [researchgate.net]
- 5. Palladium-Catalyzed Conjunctive Cross-Coupling with Electronically Asymmetric Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. par.nsf.gov [par.nsf.gov]
Application Note: Sonogashira Coupling of 2,6-Dibromo-4-formylphenyl Acetate
Abstract & Strategic Overview
This application note details the optimized protocol for the Sonogashira cross-coupling of 2,6-Dibromo-4-formylphenyl acetate . This substrate is a critical "linchpin" scaffold in the synthesis of Oligo-Phenylene Ethynylenes (OPEs), molecular wires, and cruciform fluorophores.
The Engineering Challenge
Synthesizing materials from this scaffold presents a tripartite chemoselective challenge:
-
Steric Hindrance: The bromine atoms at the 2,6-positions are sterically crowded by the acetate (C1) and the aromatic ring hydrogens, significantly retarding the rate of oxidative addition compared to para-substituted aryl halides.
-
Base Sensitivity: The phenolic acetate (ester) at C1 is susceptible to hydrolysis or aminolysis under the basic conditions typically required for Sonogashira coupling (e.g., primary amines, aqueous inorganic bases).
-
Stoichiometric Control: The substrate is bifunctional. Protocols must distinguish between Mono-coupling (desymmetrization) and Bis-coupling (polymer/oligomer synthesis).
Mechanistic Strategy
To address these challenges, this protocol utilizes a High-Activity/Low-Nucleophilicity system. We employ bulky phosphine ligands (or bidentate ligands like dppf) to facilitate oxidative addition across the steric barrier, paired with non-nucleophilic bases (DIPEA or anhydrous inorganic carbonates) to preserve the acetate moiety.
Reaction Mechanism & Critical Pathways
The following diagram illustrates the catalytic cycle with specific emphasis on the steric interactions and potential side reactions (acetate cleavage) that this protocol aims to avoid.
Figure 1: Catalytic cycle highlighting the steric bottleneck at oxidative addition and the chemoselective risk of acetate hydrolysis.
Experimental Protocol
Method A: Bis-Coupling (Synthesis of Symmetric OPEs)
Target: Complete conversion of both C-Br bonds to C-Alkyne bonds. Applicability: Synthesis of molecular wires, polymers, and extended conjugation systems.
Materials Checklist
| Reagent | Equiv. | Role | Notes |
| Substrate | 1.0 | Electrophile | 2,6-Dibromo-4-formylphenyl acetate |
| Terminal Alkyne | 2.5 - 3.0 | Nucleophile | Excess ensures complete conversion |
| Pd(dppf)Cl₂·DCM | 0.05 (5 mol%) | Catalyst | Bidentate ligand resists steric crowding |
| CuI | 0.03 (3 mol%) | Co-catalyst | Activates alkyne |
| DIPEA (Hünig's Base) | 4.0 | Base | Non-nucleophilic; preserves acetate |
| THF / Toluene | Solvent | Medium | MUST be Anhydrous & Degassed |
Step-by-Step Workflow
-
Preparation (Inert Atmosphere):
-
Flame-dry a Schlenk flask or pressure vial equipped with a magnetic stir bar.
-
Cool to room temperature under a stream of Argon or Nitrogen.
-
-
Charging:
-
Add Substrate (1.0 equiv), Pd(dppf)Cl₂ (5 mol%), and CuI (3 mol%) to the flask.
-
Note: If the alkyne is a solid, add it now. If liquid, add in step 4.
-
Evacuate and backfill with Argon (3 cycles) to remove O₂ (crucial to prevent Glaser homocoupling of the alkyne).
-
-
Solvation:
-
Add anhydrous THF (or Toluene for higher temps) via syringe. Concentration should be approx 0.1 M - 0.2 M relative to the substrate.
-
Add DIPEA (4.0 equiv).
-
-
Reaction Initiation:
-
Add Liquid Alkyne (2.5 equiv) dropwise via syringe.
-
Heat the reaction mixture to 60–70 °C .
-
Caution: Do not exceed 80 °C if possible, to minimize thermal cleavage of the acetate.
-
-
Monitoring:
-
Monitor by TLC or HPLC every 2 hours.
-
Endpoint: Disappearance of both the starting material and the mono-coupled intermediate.
-
-
Workup:
-
Filter through a pad of Celite to remove Pd/Cu residues. Wash the pad with EtOAc.
-
Concentrate the filtrate under reduced pressure.
-
Purification: Flash column chromatography (Silica gel).
-
Eluent: Hexanes/EtOAc gradient. The acetate group makes the product slightly more polar than standard hydrocarbons.
-
Method B: Mono-Coupling (Desymmetrization)
Target: Functionalization of only one bromine, leaving the other available for sequential synthesis. Challenge: Statistical distribution typically limits yield to ~50%.
Modifications to Method A
-
Stoichiometry: Use 0.9 - 1.0 equiv of Alkyne. Do not use excess.
-
Temperature: Lower temperature to 40–50 °C to slow the second addition.
-
Addition: Add the alkyne very slowly (syringe pump over 2 hours) to keep its instantaneous concentration low.
Troubleshooting & Optimization Matrix
| Issue | Observation | Root Cause | Corrective Action |
| Low Conversion | Starting material remains after 12h. | Steric hindrance at Pd center. | Switch to Pd(t-Bu₃P)₂ or Pd-XPhos G2 (more active for hindered bromides). Increase temp to 80°C. |
| Acetate Loss | Phenol product detected (broad OH stretch in IR, mass -42). | Base-mediated hydrolysis/aminolysis. | Switch base from TEA/DIPEA to Cs₂CO₃ (anhydrous) in Toluene. Ensure solvent is strictly dry. |
| Glaser Coupling | Alkyne dimer (R-C≡C-C≡C-R) observed.[3] | Oxygen presence in system.[2] | Degas solvents more rigorously (Freeze-Pump-Thaw). Add alkyne slowly. |
| Black Precipitate | Pd black forms early; reaction stalls. | Catalyst decomposition. | Add excess ligand (e.g., free PPh₃ or dppf) to stabilize Pd species. |
Workflow Visualization
Figure 2: Operational workflow for the Sonogashira coupling process.
References
-
Chinchilla, R., & Nájera, C. (2007).[2] The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry.[5] Chemical Reviews, 107(3), 874–922.[1] Link
-
Doucet, H., & Hierso, J. C. (2007). Palladium-based catalytic systems for the synthesis of conjugated enynes by Sonogashira reactions and related alkynylations.[2][5][6] Angewandte Chemie International Edition, 46(6), 834-871.[1] Link
-
Sonogashira, K. (2002). Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry, 653(1-2), 46-49. Link
-
Nagy, Z., et al. (2012). Flow Chemistry: Sonogashira Coupling of Base-Sensitive Substrates. RSC Advances. (General reference for base-sensitive protocols). Link
-
Gelest, Inc. (2023). Palladium Catalysts for Organic Synthesis: Application Guide. (Reference for Pd(dppf)Cl2 usage in hindered systems). Link
Disclaimer: This protocol involves the use of transition metal catalysts and organic solvents.[3][6][7] Standard laboratory safety procedures, including the use of fume hoods and personal protective equipment (PPE), must be followed.
Sources
Application Note: Heck Coupling of Sterically Congested 2,6-Dibromo-4-formylphenyl Acetate
This Application Note is designed for researchers requiring a robust protocol for the Heck coupling of 2,6-Dibromo-4-formylphenyl acetate . This substrate presents a specific set of challenges: significant steric hindrance flanking the reaction sites (C2/C6) and the presence of base-sensitive functional groups (acetate, formyl).
The following guide prioritizes steric accessibility and chemoselectivity , utilizing ligand-accelerated catalysis and Phase-Transfer Catalysis (PTC) (Jeffery conditions) to overcome the energy barrier imposed by the ortho-bromines.
Executive Summary
The substrate 2,6-Dibromo-4-formylphenyl acetate features two electrophilic sites (aryl bromides) flanked by an acetoxy group. The steric bulk of the ortho-acetoxy group significantly retards the rate-determining step (oxidative addition) of the Palladium catalytic cycle. Furthermore, the para-formyl group activates the ring electronically but introduces sensitivity to oxidation and strong nucleophiles.
This guide provides two distinct protocols:
-
Protocol A (Jeffery Conditions): Uses phase-transfer catalysis to enhance rate without expensive ligands. Ideal for robust, cost-effective synthesis.[1]
-
Protocol B (Ligand-Accelerated): Uses bulky, electron-rich phosphines (Buchwald-type) to facilitate oxidative addition in highly hindered environments. Ideal for difficult alkene partners.
Substrate Analysis & Reaction Strategy
Structural Challenges
-
Steric Wall: The C1-acetoxy group creates a "steric wall" shielding the C2 and C6 bromine atoms. Standard linear phosphines (like PPh₃) often fail to promote oxidative addition here due to cone angle limitations.
-
Electronic Push-Pull: The C4-formyl group is electron-withdrawing (EWG), which favors oxidative addition. However, the C1-acetate is inductively withdrawing but resonance donating. The net effect is a deactivated system compared to a simple aryl iodide.
-
Chemoselectivity: Strong bases (NaOH, NaOEt) will hydrolyze the acetate to a phenol (or phenoxide), altering the electronics and solubility. We employ mild bases (NaHCO₃, NaOAc) to preserve the ester.
Mechanistic Pathway (Graphviz)
The following diagram illustrates the critical "Steric Gate" in the catalytic cycle.
Figure 1: Catalytic cycle highlighting the oxidative addition bottleneck caused by steric crowding at the 2,6-positions.
Experimental Protocols
Protocol A: The "Jeffery" Method (Ligand-Free, Phase Transfer)
Best for: Acrylates, Styrenes, and robust alkenes. High cost-efficiency.
Rationale: The addition of a tetraalkylammonium salt (TBAB) stabilizes the coordinatively unsaturated Pd(0) species (forming anionic
Materials
-
Substrate: 2,6-Dibromo-4-formylphenyl acetate (1.0 equiv)
-
Alkene: e.g., Methyl acrylate or Styrene (2.5 equiv for bis-coupling)
-
Catalyst: Palladium(II) Acetate [Pd(OAc)₂] (5 mol%)
-
Additive: Tetrabutylammonium Bromide (TBAB) (1.0 equiv)
-
Base: Sodium Bicarbonate (NaHCO₃) (2.5 equiv) - Mild base preserves acetate.
-
Solvent: DMF (Anhydrous)
Step-by-Step Workflow
-
Setup: Flame-dry a 25 mL Schlenk tube or pressure vial equipped with a magnetic stir bar. Cool under a stream of Nitrogen (N₂).[2]
-
Charging: Add 2,6-Dibromo-4-formylphenyl acetate (1.0 mmol, 322 mg), TBAB (1.0 mmol, 322 mg), and NaHCO₃ (2.5 mmol, 210 mg).
-
Catalyst Addition: Add Pd(OAc)₂ (0.05 mmol, 11 mg).
-
Solvent & Alkene: Seal the vessel with a septum. Purge with N₂ for 5 mins. Inject DMF (5 mL) and the Alkene (2.5 mmol) via syringe.
-
Reaction: Place the vessel in a pre-heated oil bath at 100°C . Stir vigorously (800 rpm).
-
Note: The reaction mixture will turn black (Pd black formation) if the catalyst dies; a dark brown/orange homogeneous solution is ideal.
-
-
Monitoring: Monitor by TLC (Hexane/EtOAc 3:1) or LC-MS every 2 hours. Bis-coupling usually requires 12–24 hours.
-
Workup: Cool to room temperature. Dilute with Diethyl Ether (20 mL) and wash with Water (3 x 20 mL) to remove DMF and TBAB. Dry organic layer over MgSO₄, filter, and concentrate.
Protocol B: Ligand-Accelerated (High Steric Demand)
Best for: Unactivated alkenes or when Protocol A fails to yield full conversion.
Rationale: Uses P(o-tolyl)₃ or SPhos . The bulky ortho-tolyl groups on the phosphine increase the ligand's cone angle, promoting the dissociation of Pd-ligand species to create the active, mono-ligated Pd(0) center necessary to enter the hindered C-Br bond.
Materials
-
Catalyst: Pd(OAc)₂ (5 mol%)
-
Ligand: Tri(o-tolyl)phosphine [P(o-tol)₃] (10 mol%) OR SPhos (5 mol%)
-
Base: Triethylamine (Et₃N) (3.0 equiv)
-
Solvent: Acetonitrile (MeCN) or DMAc (Dimethylacetamide)
Step-by-Step Workflow
-
Pre-complexation: In a vial, dissolve Pd(OAc)₂ and P(o-tol)₃ in 1 mL of solvent. Stir for 15 mins under N₂ until the solution turns yellow/orange (formation of active catalyst).
-
Main Vessel: In a separate reaction flask, add the Substrate (1.0 equiv) and flush with N₂.
-
Combination: Add the remaining solvent (4 mL), the pre-formed catalyst solution, the Alkene (2.5 equiv), and Et₃N (3.0 equiv).
-
Heating: Heat to reflux (if MeCN, ~82°C) or 110°C (if DMAc) .
-
Critical: If using DMAc at >100°C, ensure the vessel is a pressure tube to prevent alkene loss if the alkene is volatile.
-
-
Workup: Filter through a pad of Celite to remove Pd residue. Concentrate the filtrate. Purify via flash chromatography.
Optimization & Troubleshooting Table
| Parameter | Recommendation | Scientific Rationale |
| Solvent | DMF or DMAc | High polarity stabilizes the charged intermediates in the transition state. Anhydrous conditions prevent acetate hydrolysis. |
| Base | NaHCO₃ or NaOAc | Strong bases (Carbonates/Hydroxides) promote ester hydrolysis. Bicarbonate is the "Goldilocks" base: strong enough to sponge HBr, weak enough to spare the acetate. |
| Temperature | 100–120°C | High thermal energy is required to overcome the steric barrier of the 2,6-substitution pattern. |
| Mono-Selectivity | Stoichiometry | To get the mono-alkenylated product, use 5.0 equiv of Substrate vs 1.0 equiv of Alkene. Statistical probability will favor mono-substitution. |
| Black Precipitate | Add TBAB | If Pd black precipitates early (reaction stops), the catalyst is aggregating. Add TBAB or switch to a bidentate ligand like dppp (though dppp is slower for sterics). |
Experimental Workflow Diagram
Figure 2: Sequential workflow for Protocol A (Jeffery Conditions).
References
-
Heck Reaction Mechanism & Jeffery Conditions
-
Jeffery, T. (1984). Tetrahedron Letters, 25(45), 5133-5136. "Palladium-catalyzed vinylation of organic halides under solid-liquid phase transfer conditions." Link
-
-
Bulky Phosphines in Heck Coupling
-
Littke, A. F., & Fu, G. C. (2002). Journal of the American Chemical Society, 124(22), 6343-6348. "Heck reactions of aryl chlorides and bromides: Versatile palladium-catalyzed couplings." Link
-
-
Coupling of Hindered Substrates
-
Base Sensitivity in Pd Coupling
-
Beletskaya, I. P., & Cheprakov, A. V. (2000). Chemical Reviews, 100(8), 3009-3066. "The Heck Reaction as a Sharpening Stone of Palladium Catalysis." Link
-
Sources
Application Notes and Protocols for the Scale-Up Synthesis of 2,6-Dibromo-4-formylphenyl acetate
Abstract
This comprehensive guide provides a detailed protocol for the scale-up synthesis of 2,6-Dibromo-4-formylphenyl acetate, a key intermediate in the development of various pharmaceutical compounds. This document outlines the chemical principles, a step-by-step experimental procedure, safety protocols, and analytical methods for characterization. The provided methodology is designed to be robust and scalable for researchers and professionals in drug development and chemical synthesis.
Introduction and Scientific Background
2,6-Dibromo-4-formylphenyl acetate is a crucial building block in organic synthesis, particularly in the preparation of complex molecules with pharmaceutical applications. Its structure, featuring a reactive aldehyde and strategically positioned bromine atoms, allows for diverse downstream chemical modifications. The acetylation of the phenolic hydroxyl group enhances its stability and modifies its reactivity, making it a versatile intermediate.
The synthesis involves a two-step process: the acetylation of 4-hydroxybenzaldehyde followed by a regioselective bromination. The initial acetylation protects the hydroxyl group, preventing it from interfering with the subsequent bromination step. The core of this synthesis is the electrophilic aromatic substitution, where bromine is introduced onto the aromatic ring. The acetyl group, being an ortho-, para-director, along with the deactivating-directing formyl group, guides the bromine atoms to the 2 and 6 positions.
Chemical Reaction and Mechanism
The overall transformation can be summarized as follows:
Step 1: Acetylation of 4-hydroxybenzaldehyde
4-hydroxybenzaldehyde is reacted with an acetylating agent, such as acetic anhydride or acetyl chloride, in the presence of a base to form 4-formylphenyl acetate.
Step 2: Dibromination of 4-formylphenyl acetate
The resulting 4-formylphenyl acetate is then subjected to electrophilic bromination using elemental bromine in a suitable solvent, yielding the desired 2,6-Dibromo-4-formylphenyl acetate.
Mechanistic Rationale
The success of this synthesis hinges on the directing effects of the substituents on the benzene ring. The acetyl group (-OAc) is an activating, ortho-, para-directing group, while the formyl group (-CHO) is a deactivating, meta-directing group. However, in this specific substrate, the powerful ortho-, para-directing influence of the acetylated hydroxyl group dominates, directing the incoming electrophiles (Br+) to the positions ortho to it.
Detailed Scale-Up Synthesis Protocol
This protocol is designed for a multi-gram scale synthesis. All operations involving bromine must be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Reagents and Materials
| Reagent/Material | Chemical Formula | Molar Mass ( g/mol ) | Quantity (for a representative scale) | Supplier/Grade |
| 4-Hydroxybenzaldehyde | C₇H₆O₂ | 122.12 | 61.1 g (0.5 mol) | Sigma-Aldrich, ≥98% |
| Acetic Anhydride | C₄H₆O₃ | 102.09 | 56.1 mL (0.6 mol) | Acros Organics, 99% |
| Pyridine | C₅H₅N | 79.10 | 4.0 mL (0.05 mol) | Fisher Scientific, ACS Grade |
| Bromine | Br₂ | 159.81 | 54.0 mL (1.05 mol) | VWR, Reagent Grade |
| Chloroform | CHCl₃ | 119.38 | 1200 mL | EMD Millipore, ACS Grade |
| Sodium Bicarbonate | NaHCO₃ | 84.01 | As needed for neutralization | LabChem, Saturated Solution |
| Sodium Sulfite | Na₂SO₃ | 126.04 | As needed for quenching | J.T. Baker, Saturated Solution |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | As needed for drying | Macron Fine Chemicals, Granular |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | For extraction and chromatography | Pharmco-AAPER, ACS/USP Grade |
| Hexanes | C₆H₁₄ | 86.18 | For chromatography | BDH, ACS Grade |
Experimental Workflow Diagram
purification of 2,6-Dibromo-4-formylphenyl acetate by column chromatography
An Application Note and Protocol for the Purification of 2,6-Dibromo-4-formylphenyl acetate by Column Chromatography
Abstract
This application note provides a comprehensive, field-proven protocol for the purification of 2,6-Dibromo-4-formylphenyl acetate, a key intermediate in various synthetic pathways. The inherent polarity of the acetate and formyl functionalities, combined with the non-polar character of the dibrominated aromatic ring, presents a moderate purification challenge. This guide details a robust methodology using silica gel column chromatography, emphasizing the rationale behind procedural choices to ensure reproducible, high-purity outcomes. The protocol covers preliminary analysis by Thin-Layer Chromatography (TLC) to determine optimal solvent conditions, detailed steps for column packing and sample loading, a gradient elution strategy, and post-purification analysis. This document is intended for researchers, chemists, and drug development professionals seeking a reliable method for isolating this compound from complex reaction mixtures.
Introduction and Purification Rationale
2,6-Dibromo-4-formylphenyl acetate is a substituted aromatic compound featuring three key functional groups: a phenyl acetate ester, a benzaldehyde (formyl group), and two bromine atoms. The ester and aldehyde groups impart significant polarity, while the dibrominated benzene core is lipophilic. This bifunctional nature dictates its solubility and interaction with chromatographic media.
Purification is critical to remove starting materials, by-products (e.g., from incomplete bromination, hydrolysis of the acetate, or over-oxidation), and reaction reagents. While methods like recrystallization may be viable for some derivatives, column chromatography offers superior resolution for separating compounds with closely related polarities.[1] Normal-phase silica gel chromatography is the method of choice due to the polar nature of the target molecule. The slightly acidic silica surface interacts with the polar ester and aldehyde moieties, allowing for effective separation from less polar impurities using a non-polar mobile phase.[2]
Principle of Separation: Normal-Phase Chromatography
In this protocol, we utilize normal-phase chromatography, which employs a polar stationary phase (silica gel) and a less polar mobile phase (eluent). The separation mechanism is based on the principle of differential adsorption and desorption.
-
Stationary Phase: Silica gel (SiO₂) is a highly porous polymer with surface silanol (Si-OH) groups. These groups are polar and can form hydrogen bonds with polar functional groups of the analyte.
-
Mobile Phase: A mixture of a non-polar solvent (e.g., hexane) and a more polar solvent (e.g., ethyl acetate) is used. The mobile phase flows through the column, competing with the stationary phase for the analyte.
-
Separation:
-
Non-polar compounds have weak interactions with the silica gel and high affinity for the mobile phase. They travel quickly down the column and elute first.
-
Polar compounds , like our target molecule, adsorb more strongly to the polar silica gel.[3] They are eluted later, requiring a more polar mobile phase to displace them from the stationary phase.
-
By gradually increasing the polarity of the mobile phase (gradient elution), we can effectively separate compounds based on their polarity, with the desired 2,6-Dibromo-4-formylphenyl acetate eluting after non-polar impurities and before highly polar, baseline impurities.
Mandatory Preliminary Analysis: Thin-Layer Chromatography (TLC)
Before committing a sample to a preparative column, it is imperative to determine the optimal solvent system using Thin-Layer Chromatography (TLC).[4][5] TLC is a rapid and inexpensive technique that provides a preview of the separation achievable on a silica column. The goal is to find a solvent system where the target compound has a Retention Factor (Rƒ) of approximately 0.2-0.35.[4][6]
Protocol for TLC Analysis
-
Preparation: In separate small vials, dissolve a few milligrams of the crude reaction mixture and any available standards (e.g., starting material) in a suitable solvent like dichloromethane or ethyl acetate.
-
Spotting: Using a micro-capillary tube, carefully spot the solutions onto the baseline of a silica gel TLC plate (a pencil line drawn ~1 cm from the bottom). Keep the spots small and concentrated.[7]
-
Development: Place the spotted TLC plate in a developing chamber containing the chosen eluent. Ensure the solvent level is below the baseline.[8] The chamber should be sealed and saturated with solvent vapors.
-
Visualization: Once the solvent front has moved to within 1 cm of the top of the plate, remove it and immediately mark the solvent front with a pencil.[9] Visualize the spots under a UV lamp (254 nm), as aromatic compounds are typically UV-active.[7] Circle the visible spots with a pencil.
-
Rƒ Calculation: Calculate the Rƒ value for each spot: Rƒ = (Distance traveled by the spot) / (Distance traveled by the solvent front)[8]
Data Presentation: Solvent System Screening
A systematic approach is to start with a low-polarity system and gradually increase it. The most common and effective solvent system for compounds of moderate polarity is a mixture of hexane (or petroleum ether) and ethyl acetate (EtOAc).[2][10][11]
| Trial No. | Solvent System (Hexane:EtOAc) | Observations | Rƒ of Target Compound |
| 1 | 9:1 | Spots may remain at the baseline or move very little. | < 0.1 |
| 2 | 4:1 | Good separation may begin to appear. | ~0.15 |
| 3 | 7:3 | Likely optimal starting point for the column. | ~0.25 |
| 4 | 1:1 | Target compound may move too quickly; poor separation from less polar impurities. | > 0.5 |
Based on typical results for moderately polar aromatic compounds, a system of Hexane:EtOAc (7:3) is recommended as the initial condition for the column.
Detailed Protocol for Preparative Column Chromatography
This protocol assumes a sample size of approximately 1-2 grams. The column size and solvent volumes should be scaled accordingly for different sample quantities.
Materials and Reagents
-
Stationary Phase: Silica gel, standard grade (e.g., 230-400 mesh for flash chromatography).
-
Mobile Phase: HPLC-grade hexane and ethyl acetate.
-
Crude Sample: 2,6-Dibromo-4-formylphenyl acetate mixture.
-
Equipment: Glass chromatography column with stopcock, collection tubes/flasks, TLC plates and chamber, UV lamp, rotary evaporator.
Step-by-Step Methodology
-
Column Preparation (Wet Slurry Method):
-
Rationale: Preparing a slurry and pouring it into the column minimizes the risk of trapping air bubbles, which can lead to cracking and channeling of the stationary phase, severely reducing separation efficiency.[4]
-
Procedure:
-
In a beaker, measure ~50-100 g of silica gel (a 50:1 to 100:1 ratio of silica-to-sample by weight is standard for good separation).
-
Add the initial, low-polarity eluent (e.g., 95:5 Hexane:EtOAc) to the silica gel to form a free-flowing slurry. Stir gently to release all trapped air.
-
Clamp the column vertically. Place a small cotton or glass wool plug at the bottom and add a thin layer (~1 cm) of sand.
-
With the stopcock open and a flask underneath to collect the solvent, pour the silica slurry into the column in a single, continuous motion.
-
Gently tap the sides of the column to encourage even packing. Continuously add eluent to prevent the silica bed from running dry.
-
Once the silica has settled, add a protective layer of sand (~1 cm) on top. Drain the excess solvent until the liquid level is just at the top of the sand layer. The column is now packed.
-
-
-
Sample Loading (Dry Loading Method):
-
Rationale: Dry loading is highly recommended for compounds that are not highly soluble in the initial eluent. It ensures that the sample is introduced to the column as a narrow, concentrated band, leading to better separation.[6]
-
Procedure:
-
Dissolve the crude sample (1-2 g) in a minimal amount of a volatile solvent (e.g., dichloromethane or acetone) in a round-bottom flask.
-
Add 2-4 g of silica gel to the solution.
-
Remove the solvent completely on a rotary evaporator until a fine, free-flowing powder is obtained.
-
Carefully add this powder onto the top layer of sand in the packed column, ensuring an even layer.
-
Gently cover the sample layer with another thin layer of sand.
-
-
-
Elution (Gradient Method):
-
Rationale: A gradient elution, where the polarity of the mobile phase is increased over time, is more efficient than an isocratic (single solvent) elution.[12] It allows non-polar impurities to elute quickly in a weak solvent, after which the polarity is increased to elute the target compound in a reasonable volume, and finally, highly polar impurities are washed off the column.
-
Procedure:
-
Carefully add the initial eluent (95:5 Hexane:EtOAc) to the top of the column.
-
Open the stopcock and begin collecting fractions (e.g., 20-25 mL per tube). For flash chromatography, gentle air pressure can be applied to the top of the column to accelerate the flow rate.
-
Systematically increase the polarity of the eluent as outlined in the table below.
-
-
Data Presentation: Recommended Elution Gradient
| Fraction Volume (CV*) | Solvent System (Hexane:EtOAc) | Purpose |
| 2-3 CV | 95:5 | Elute very non-polar impurities (e.g., hydrocarbon by-products). |
| 5-7 CV | 85:15 to 80:20 | Elute less-polar impurities that run close to the target. |
| 5-10 CV | 75:25 to 70:30 | Elute the target compound: 2,6-Dibromo-4-formylphenyl acetate. |
| 3-5 CV | 50:50 | Elute more polar by-products. |
| 2-3 CV | 100% EtOAc | Wash the column of all remaining highly polar impurities. |
*CV = Column Volume. One CV is the volume of the packed silica bed.
-
Fraction Analysis:
-
Monitor the fractions being collected using TLC. Spot every few tubes on a single TLC plate to track the elution profile.
-
Fractions containing a single spot corresponding to the Rƒ of the pure product should be combined.
-
Fractions containing a mixture of the product and impurities can be combined and re-chromatographed if necessary.
-
Post-Chromatography Processing
-
Pooling and Solvent Removal: Combine the fractions identified as pure. Remove the solvent using a rotary evaporator under reduced pressure.
-
Purity Confirmation: The purity of the final isolated solid/oil should be confirmed by an appropriate analytical technique, such as ¹H NMR, ¹³C NMR, or LC-MS, to ensure the absence of impurities and residual solvents.
Workflow Visualization
The following diagram outlines the complete workflow from crude material to purified product.
Caption: Workflow for the purification of 2,6-Dibromo-4-formylphenyl acetate.
References
-
University of Rochester. (n.d.). Solvent Systems for Flash Column Chromatography. Retrieved from [Link]
-
Membrane Solutions. (n.d.). Column Chromatography Notes. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Solvent Systems for Silica Gel Column Chromatography. Retrieved from [Link]
-
Master Organic Chemistry. (2013, January 31). Pick Your Poison – Solvents, Gradients, and Adulterants in Flash Chromatography. Retrieved from [Link]
-
Sorbent Technologies, Inc. (2025, August 11). Flash Chromatography Basics. Retrieved from [Link]
-
Supplemental Chemical Synthesis Compounds. (n.d.). ORCA. Retrieved from [Link]
-
Chemistry LibreTexts. (2020, June 22). 2.3: Day 3 Procedure - Thin-layer Chromatography. Retrieved from [Link]
-
OperaChem. (2024, February 24). TLC-Thin Layer Chromatography. Retrieved from [Link]
-
Acta Crystallographica Section E: Crystallographic Communications. (n.d.). 2,6-Dibromo-4-formylphenyl 3-phenylprop-2-enoate. Retrieved from [Link]
-
University of Victoria. (n.d.). Column chromatography. Retrieved from [Link]
-
PubMed. (2012, October 1). 2,6-Dibromo-4-formyl-phenyl 3-phenyl-prop-2-enoate. Retrieved from [Link]
-
CDN. (n.d.). CHEM 2219: Exp. #1 Thin Layer Chromatography (TLC). Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Tips for Flash Column Chromatography. Retrieved from [Link]
-
Molecules. (n.d.). Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug. Retrieved from [Link]
Sources
- 1. Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Column Chromatography Notes - Membrane Solutions [membrane-solutions.com]
- 3. sorbtech.com [sorbtech.com]
- 4. web.uvic.ca [web.uvic.ca]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Chromatography [chem.rochester.edu]
- 7. TLC-Thin Layer Chromatography - operachem [operachem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. bpb-us-e2.wpmucdn.com [bpb-us-e2.wpmucdn.com]
- 10. Chromatography [chem.rochester.edu]
- 11. Solvent Systems for Silica Gel Column Chromatography [commonorganicchemistry.com]
- 12. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
Application Note: Recrystallization Protocol for 2,6-Dibromo-4-formylphenyl Acetate
Part 1: Introduction & Chemical Context[1][2]
2,6-Dibromo-4-formylphenyl acetate (also known as 3,5-dibromo-4-acetoxybenzaldehyde ) is a critical intermediate in the synthesis of complex pharmaceutical agents, particularly those involving brominated aryl substructures used in antimicrobial or antitumor research.[1]
High purity is essential because the acetyl protecting group is labile; impurities such as residual acid or moisture can catalyze premature deacetylation, reverting the compound to its parent phenol, 3,5-dibromo-4-hydroxybenzaldehyde .[1] This protocol outlines a robust, self-validating recrystallization procedure designed to maximize yield while ensuring structural integrity.[1]
Chemical Identity
| Property | Detail |
| IUPAC Name | 3,5-dibromo-4-formylphenyl acetate |
| Common Synonym | 4-Acetoxy-3,5-dibromobenzaldehyde |
| CAS Number (Parent) | 2973-77-5 (3,5-dibromo-4-hydroxybenzaldehyde) |
| Molecular Formula | C₉H₆Br₂O₃ |
| Molecular Weight | 321.95 g/mol |
| Solubility Profile | Soluble in hot ethanol, ethyl acetate, DCM; Insoluble in water.[1][2][3][4][5] |
Part 2: Pre-Recrystallization Assessment[1]
Before initiating the bulk recrystallization, perform the following solubility and purity checks to determine the optimal solvent system for your specific batch.
Solubility Profiling (The "Like Dissolves Like" Logic)
The presence of the acetate group increases lipophilicity compared to the parent phenol.
-
Ethanol (EtOH): Excellent primary solvent.[1] Dissolves the compound well at reflux but sparingly at room temperature.[1]
-
Ethyl Acetate (EtOAc): High solubility even at room temperature.[1] Good for initial dissolution but requires an anti-solvent (Heptane/Hexane) for crystallization.[1]
-
Water: Anti-solvent.[1] Used to force precipitation from Ethanol.[1]
Purity Check (TLC)[1]
-
Stationary Phase: Silica Gel 60 F254.[1]
-
Mobile Phase: Hexane:Ethyl Acetate (3:1 or 4:1).[1]
-
Visualization: UV (254 nm).[1]
-
Target: The acetate should have a higher
than the parent phenol (which is more polar due to the -OH group).[1] If the phenol spot is significant, a cold basic wash (5% NaHCO₃) prior to recrystallization may be required, though this carries a risk of hydrolysis.
Part 3: Detailed Recrystallization Protocol
Recommended Solvent System: Ethanol (95%) or Ethanol/Water mixture.[1] Rationale: Ethanol offers the best balance of solubility at high temperatures and crystal recovery at low temperatures, minimizing the risk of hydrolysis compared to acidic or basic solvent systems.
Step-by-Step Methodology
Phase A: Dissolution
-
Preparation: Place the crude solid (e.g., 10 g) in a clean, dry Erlenmeyer flask equipped with a magnetic stir bar.
-
Solvent Addition: Add minimum volume of Ethanol (95%) at room temperature to create a slurry.[1]
-
Heating: Heat the mixture on a stir plate to near-reflux (~75-78°C).
-
Critical Control: Do not exceed 80°C to prevent thermal degradation or transesterification.
-
-
Incremental Addition: If solids remain, add hot ethanol in small portions (1-2 mL) until the solution is clear.
-
Note: If a small amount of dark, insoluble material persists, this is likely inorganic salt or dust. Proceed to Phase B.
-
Phase B: Hot Filtration (Purification)[1]
-
Setup: Pre-warm a glass funnel and fluted filter paper (or a sintered glass funnel) to prevent premature crystallization.
-
Filtration: Quickly filter the hot solution into a clean, pre-warmed receiving flask.
-
Rinse: Rinse the filter cake with a minimal amount (2-3 mL) of hot ethanol.
Phase C: Crystallization (Nucleation & Growth)[1]
-
Initial Cooling: Remove the receiving flask from heat. Allow it to cool to room temperature slowly (over 30-45 minutes).
-
Anti-Solvent Addition (Optional): If crystallization is poor after reaching room temperature, add Water dropwise with gentle swirling until a faint turbidity persists.[1] Rewarm slightly to clear, then let cool again.
-
Deep Cooling: Place the flask in an ice-water bath (0-4°C) for 1-2 hours to maximize yield.
Phase D: Isolation & Drying[5][6][7]
-
Filtration: Collect the crystals via vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystal cake with cold ethanol/water (1:1 mixture) or cold heptane.
-
Caution: Avoid pure ethanol for washing as it may redissolve the product.[1]
-
-
Drying: Dry the solid in a vacuum oven at 40°C for 6-12 hours.
-
Validation: Ensure constant weight is achieved.[1]
-
Part 4: Process Visualization
The following diagram illustrates the logical workflow and decision points for the recrystallization process.
Figure 1: Decision-matrix workflow for the recrystallization of brominated phenyl acetates.
Part 5: Process Analytical Technology (PAT) & Validation[1]
To ensure the "Trustworthiness" of this protocol, the final product must be validated against specific criteria.
| Technique | Expected Result | Failure Mode Indicator |
| Melting Point (MP) | Sharp range (e.g., within 2°C).[1] Note: Acetate MP is typically lower than parent phenol (182°C).[1] | Broad range (>3°C) indicates solvent inclusion or mixed crystal phases.[1] |
| 1H-NMR (CDCl₃) | Distinct Singlet at ~2.3-2.4 ppm (Acetate -CH₃).[1] Aromatic protons shifted downfield due to -Br.[1] | Presence of peak at ~9.8-10 ppm (Aldehyde) but loss of acetate peak suggests hydrolysis.[1] |
| IR Spectroscopy | Strong Carbonyl stretch at ~1760 cm⁻¹ (Ester).[1] | Broad -OH stretch at 3200-3400 cm⁻¹ indicates hydrolysis to phenol.[1] |
Troubleshooting Guide
-
Problem: "Oiling Out" (Liquid phase separates instead of crystals).
-
Cause: Solution too concentrated or cooled too fast.[1]
-
Fix: Re-heat to dissolve, add a seed crystal of pure product, and cool very slowly.
-
-
Problem: Product is colored (Yellow/Orange).
-
Cause: Trace bromine or oxidation byproducts.[1]
-
Fix: Recrystallize again with activated charcoal (add charcoal during hot dissolution, then hot filter).
-
Part 6: References
-
Sigma-Aldrich. (n.d.). 3,5-Dibromo-4-hydroxybenzaldehyde Product Specification. Retrieved from [1]
-
ChemicalBook. (2023).[1] 3,5-Dibromosalicylaldehyde Properties and Synthesis. Retrieved from [1]
-
National Institutes of Health (NIH). (2023).[1] PubChem Compound Summary for CID 18100: 3,5-Dibromo-4-hydroxybenzaldehyde. Retrieved from [1]
-
University of Rochester. (n.d.).[1] Solvents for Recrystallization: General Guidelines. Retrieved from [1]
-
BenchChem. (2025).[1][8] Synthesis and Purification of Phenoxyacetate Esters. Retrieved from [1]
Sources
- 1. 3,5-Dibromo-4-Hydroxybenzaldehyde | C7H4Br2O2 | CID 18100 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3,5-Dibromosalicylaldehyde | 90-59-5 [chemicalbook.com]
- 3. CA1049560A - Process for the production of 4-hydroxy-3,5-dibromobenzaldehyde - Google Patents [patents.google.com]
- 4. Synthesis of Polymer-Bound 4-Acetoxy-3-phenylbenzaldehyde Derivatives: Applications in Solid-Phase Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 6. CN101250097B - Method for preparing 3,5-dibromine-4-hydroxy benzaldehyde - Google Patents [patents.google.com]
- 7. rsc.org [rsc.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for the Derivatization of 2,6-Dibromo-4-formylphenyl acetate in Advanced Synthesis
Introduction: Strategic Importance of 2,6-Dibromo-4-formylphenyl acetate
In the landscape of medicinal chemistry and materials science, the strategic incorporation of halogenated aromatic scaffolds is a cornerstone of molecular design. Halogens, particularly bromine, offer a powerful tool to modulate the pharmacokinetic and pharmacodynamic properties of bioactive molecules and to fine-tune the electronic characteristics of organic materials. 2,6-Dibromo-4-formylphenyl acetate emerges as a highly versatile building block, presenting a trifecta of reactive sites: a formyl group amenable to a wide array of carbonyl chemistry, two ortho-bromine substituents that can participate in cross-coupling reactions, and a readily hydrolyzable acetate group.
The sterically hindered environment created by the two bromine atoms flanking the formyl group, combined with the electronic influence of the para-acetate moiety, imparts unique reactivity to this molecule. This guide provides a comprehensive overview of the derivatization strategies for 2,6-Dibromo-4-formylphenyl acetate, offering detailed protocols and the underlying scientific rationale for its application in the synthesis of complex molecular architectures.
Core Reactivity and Strategic Considerations
The synthetic utility of 2,6-Dibromo-4-formylphenyl acetate is centered on the selective manipulation of its functional groups. The aldehyde serves as a primary hub for carbon-carbon and carbon-nitrogen bond formation, while the aryl bromides are ideal handles for palladium-catalyzed cross-coupling reactions. The acetate group can be retained to modulate solubility and other physical properties or can be hydrolyzed to the corresponding phenol, opening up another avenue for derivatization.
Key Synthetic Transformations:
-
Carbonyl Chemistry: The formyl group can readily undergo nucleophilic addition and condensation reactions.
-
Cross-Coupling Reactions: The C-Br bonds are susceptible to oxidative addition by palladium catalysts, enabling Suzuki, Heck, and Sonogashira couplings.
-
Hydrolysis: The acetate ester can be cleaved under basic or acidic conditions to yield the corresponding 3,5-dibromo-4-hydroxybenzaldehyde.
The following sections will provide detailed protocols for key derivatization reactions, offering insights into reaction optimization and characterization of the resulting products.
Visualization of Synthetic Pathways
The derivatization of 2,6-Dibromo-4-formylphenyl acetate can be visualized as a series of branching pathways, each leading to a distinct class of compounds with unique properties and applications.
Caption: Synthetic routes for the derivatization of 2,6-Dibromo-4-formylphenyl acetate.
Experimental Protocols
Wittig Reaction: Synthesis of Stilbene Derivatives
The Wittig reaction is a powerful method for the synthesis of alkenes from aldehydes and ketones.[1] In the case of 2,6-Dibromo-4-formylphenyl acetate, this reaction can be employed to introduce a variety of substituted vinyl groups, leading to the formation of stilbene-like structures. The steric hindrance from the ortho-bromine atoms may necessitate slightly more forcing conditions or the use of more reactive ylides.
Protocol:
-
Phosphonium Salt Preparation (if not commercially available): In a round-bottom flask, dissolve triphenylphosphine (1.1 eq.) in anhydrous toluene. Add the appropriate alkyl halide (1.0 eq.) and reflux the mixture for 24 hours. Cool the reaction to room temperature, and collect the precipitated phosphonium salt by filtration. Wash with cold diethyl ether and dry under vacuum.
-
Ylide Generation and Wittig Reaction:
-
Suspend the phosphonium salt (1.2 eq.) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (N₂ or Ar).
-
Cool the suspension to -78 °C (dry ice/acetone bath).
-
Add a strong base such as n-butyllithium (n-BuLi) or sodium hexamethyldisilazide (NaHMDS) (1.1 eq.) dropwise. The formation of the ylide is often indicated by a color change (typically to deep red or orange).
-
Stir the mixture at -78 °C for 1 hour.
-
Dissolve 2,6-Dibromo-4-formylphenyl acetate (1.0 eq.) in anhydrous THF and add it dropwise to the ylide solution at -78 °C.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
-
Work-up and Purification:
-
Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the aqueous layer with ethyl acetate (3 x V).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Concentrate the organic phase under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford the desired stilbene derivative.[1]
-
Causality and Optimization:
-
The choice of base for ylide generation is critical. For stabilized ylides (e.g., from α-haloesters), weaker bases like sodium bicarbonate can be used, potentially in a one-pot aqueous system.[2]
-
The reaction temperature is crucial for controlling selectivity, especially for non-stabilized ylides where a mixture of (E)- and (Z)-isomers can be formed.[3]
-
The steric bulk of the ortho-dibromo substituents may slow down the reaction rate. Prolonged reaction times or a slight increase in temperature after the initial addition may be necessary to drive the reaction to completion.
| Parameter | Condition | Rationale |
| Solvent | Anhydrous THF | Aprotic solvent that solubilizes the reactants and does not interfere with the strong base. |
| Base | n-BuLi or NaHMDS | Strong bases required to deprotonate the phosphonium salt to form the nucleophilic ylide. |
| Temperature | -78 °C to RT | Low temperature for ylide generation and initial reaction to control side reactions; warming to RT to drive the reaction to completion. |
| Stoichiometry | Ylide in slight excess | To ensure complete consumption of the starting aldehyde. |
Reductive Amination: Synthesis of Secondary Amines
Reductive amination is a highly efficient method for the formation of C-N bonds.[4] It proceeds through the in-situ formation of an imine or iminium ion, which is then reduced to the corresponding amine.[5] Sodium triacetoxyborohydride (NaBH(OAc)₃) is a mild and selective reducing agent well-suited for this transformation, as it does not readily reduce the starting aldehyde.[6]
Protocol:
-
Imine Formation and Reduction:
-
In a round-bottom flask, dissolve 2,6-Dibromo-4-formylphenyl acetate (1.0 eq.) and the desired primary or secondary amine (1.2 eq.) in an anhydrous solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).
-
Add acetic acid (0.1 eq.) as a catalyst to promote imine formation.
-
Stir the mixture at room temperature for 1-2 hours.
-
Add sodium triacetoxyborohydride (1.5 eq.) portion-wise to the reaction mixture. Be cautious as gas evolution may occur.
-
Stir the reaction at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
-
Work-up and Purification:
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Separate the organic layer, and extract the aqueous layer with DCM (3 x V).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Concentrate the organic phase under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired secondary amine.[5]
-
Causality and Optimization:
-
The use of a mild acid catalyst accelerates the formation of the iminium ion intermediate, which is the species that is reduced.
-
Sodium triacetoxyborohydride is particularly effective because its reaction rate is enhanced in the slightly acidic conditions used for imine formation.[4]
-
For less reactive amines, such as anilines, the addition of a Lewis acid like Ti(iPrO)₄ can facilitate the initial condensation step.[6]
| Parameter | Condition | Rationale |
| Solvent | Anhydrous DCM or DCE | Aprotic solvents that are compatible with the reducing agent and effectively solubilize the reactants. |
| Reducing Agent | Sodium triacetoxyborohydride | Mild and selective reagent for the reduction of the iminium ion in the presence of the aldehyde. |
| Catalyst | Acetic Acid | Promotes the formation of the iminium ion intermediate. |
| Stoichiometry | Amine and reducing agent in excess | To drive the reaction towards the product and ensure complete conversion. |
Aldol Condensation: Synthesis of Chalcone Analogs
The aldol condensation is a fundamental carbon-carbon bond-forming reaction that involves the reaction of an enolate with a carbonyl compound.[7] By reacting 2,6-Dibromo-4-formylphenyl acetate with a ketone containing α-hydrogens, chalcone-like α,β-unsaturated ketones can be synthesized.[8]
Protocol:
-
Reaction Setup:
-
Dissolve 2,6-Dibromo-4-formylphenyl acetate (1.0 eq.) and the desired ketone (1.5-2.0 eq.) in ethanol or a mixture of ethanol and water in a round-bottom flask.
-
Cool the solution in an ice bath.
-
Slowly add an aqueous solution of a base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) (2.0-3.0 eq.), to the stirred mixture.
-
Allow the reaction to stir at room temperature for 12-24 hours. The product may precipitate out of the solution.
-
-
Work-up and Purification:
-
If a precipitate has formed, collect the solid by vacuum filtration and wash with cold water and then cold ethanol.
-
If no precipitate forms, pour the reaction mixture into ice-water and acidify with dilute hydrochloric acid (HCl) to precipitate the product.
-
Collect the crude product by filtration.
-
Recrystallize the solid from a suitable solvent system (e.g., ethanol/water) to obtain the pure chalcone analog.[9]
-
Causality and Optimization:
-
The base deprotonates the α-carbon of the ketone to generate the nucleophilic enolate.
-
The subsequent condensation and dehydration are often facile, leading directly to the α,β-unsaturated product.[10]
-
The concentration of the base and the reaction temperature can influence the reaction rate and the formation of side products.
| Parameter | Condition | Rationale |
| Solvent | Ethanol or Ethanol/Water | Protic solvent that can dissolve the reactants and the base. |
| Base | NaOH or KOH | To generate the enolate from the ketone. |
| Temperature | 0 °C to RT | Initial cooling to control the exothermic reaction, followed by stirring at room temperature for completion. |
| Stoichiometry | Ketone in excess | To minimize self-condensation of the ketone. |
Suzuki Cross-Coupling: Synthesis of Biaryl Compounds
The Suzuki-Miyaura cross-coupling reaction is a versatile method for the formation of C-C bonds between aryl halides and aryl boronic acids, catalyzed by a palladium complex.[11][12] This reaction can be applied to the C-Br bonds of 2,6-Dibromo-4-formylphenyl acetate to synthesize complex biaryl structures.
Protocol:
-
Reaction Setup:
-
In a Schlenk flask, combine 2,6-Dibromo-4-formylphenyl acetate (1.0 eq.), the desired arylboronic acid (2.5 eq. for disubstitution), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq.), and a base such as potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃) (3.0 eq.).
-
Evacuate and backfill the flask with an inert gas (N₂ or Ar) three times.
-
Add a degassed solvent system, typically a mixture of toluene and water or dioxane and water.
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and dilute with water and ethyl acetate.
-
Separate the organic layer and extract the aqueous layer with ethyl acetate (3 x V).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Concentrate the organic phase under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.[13]
-
Causality and Optimization:
-
The palladium catalyst is essential for the catalytic cycle of oxidative addition, transmetalation, and reductive elimination.[12]
-
The base is required to activate the boronic acid for transmetalation.
-
The choice of ligand on the palladium catalyst can significantly impact the reaction efficiency.
| Parameter | Condition | Rationale |
| Catalyst | Pd(PPh₃)₄ or other Pd(0) complexes | To facilitate the cross-coupling reaction. |
| Base | K₂CO₃ or Na₂CO₃ | To activate the boronic acid. |
| Solvent | Toluene/Water or Dioxane/Water | Biphasic system to dissolve both the organic and inorganic reactants. |
| Temperature | 80-100 °C | To promote the catalytic cycle and ensure a reasonable reaction rate. |
Characterization of Derivatives
The successful synthesis of derivatives from 2,6-Dibromo-4-formylphenyl acetate should be confirmed by a combination of spectroscopic techniques.
-
¹H NMR Spectroscopy: Will show the appearance of new signals corresponding to the added moiety (e.g., vinyl protons in Wittig products, alkyl protons in reductive amination products) and shifts in the aromatic protons.
-
¹³C NMR Spectroscopy: Will confirm the formation of new carbon-carbon or carbon-nitrogen bonds and changes in the chemical shifts of the carbonyl and aromatic carbons.
-
Infrared (IR) Spectroscopy: Will show the disappearance of the aldehyde C-H stretch (around 2720 and 2820 cm⁻¹) and the appearance of new characteristic peaks (e.g., C=C stretch for alkenes, N-H stretch for secondary amines).
-
Mass Spectrometry (MS): Will confirm the molecular weight of the desired product. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.[14]
Conclusion
2,6-Dibromo-4-formylphenyl acetate is a valuable and versatile starting material for the synthesis of a diverse range of complex organic molecules. The protocols and insights provided in this guide offer a solid foundation for researchers and drug development professionals to explore the rich chemistry of this compound. The ability to selectively functionalize the aldehyde, the aryl bromides, and the acetate group provides a powerful platform for the generation of novel chemical entities with potential applications in pharmaceuticals, agrochemicals, and materials science.
References
-
Kumar, C. S., et al. (2012). 2,6-Dibromo-4-formylphenyl 3-phenylprop-2-enoate. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 10), o2873. [Link]
- Myers, A. G. (n.d.).
- BenchChem (2025).
-
Wikipedia. (2023). Aldol condensation. [Link]
- University of California, Irvine. (n.d.). Synthesis of an Alkene via the Wittig Reaction.
- Wipf, P. (2007). The Wittig Reaction: Synthesis of Alkenes. University of Pittsburgh.
- Green Chemistry - BORIS Portal. (2024, January 23).
- Leung, S. H., & Angel, S. A. (2016). A Highly Versatile One-Pot Aqueous Wittig Reaction.
- Science of Synthesis. (n.d.).
- Wipf, P. (2007). The Wittig Reaction. University of Pittsburgh.
- Organic Chemistry Portal. (n.d.). Wittig Reaction - Common Conditions.
- Organic Chemistry Portal. (n.d.).
- Bowden, K., Izadi, J., & Powell, S. L. (1997). Reactions of Carbonyl Compounds in Basic Solutions. Part 30.1 The Effect of 2-Formyl, 2,6-Diformyl and 2-Trifluoroacetyl Substituents on the Alkaline and Neutral Hydrolysis of Methyl Benzoate and Phenyl Acetate. Journal of the Chemical Society, Perkin Transactions 2, (11), 2259-2264.
- MilliporeSigma. (n.d.).
- SATHEE. (n.d.).
- Martins, M. A. P., et al. (2023). Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. Chemistry Proceedings, 14(1), 105.
- Synple Chem. (n.d.).
- Magritek. (n.d.).
- ORCA - University of Southampton. (n.d.). Supplemental Chemical Synthesis.
- University of California, San Diego. (n.d.). Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls.
- ResearchGate. (2025, August 7). Synthesis of Formylphenylpyridinecarboxylic Acids Using Suzuki—Miyaura Coupling Reactions.
- Supporting Information for: B(C6F5)
Sources
- 1. people.chem.umass.edu [people.chem.umass.edu]
- 2. sciepub.com [sciepub.com]
- 3. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 7. Aldol condensation - Wikipedia [en.wikipedia.org]
- 8. SATHEE: Aldol Condensation [sathee.iitk.ac.in]
- 9. magritek.com [magritek.com]
- 10. merckmillipore.com [merckmillipore.com]
- 11. Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues [mdpi.com]
- 12. home.sandiego.edu [home.sandiego.edu]
- 13. researchgate.net [researchgate.net]
- 14. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
one-pot synthesis involving 2,6-Dibromo-4-formylphenyl acetate
Application Note: Streamlined One-Pot Synthesis and Utilization of 2,6-Dibromo-4-formylphenyl Acetate
Executive Summary
This guide details the optimized protocols for the , a critical pharmacophore in the development of antimicrobial Schiff bases, polyhydroquinoline (PHQ) calcium channel blockers, and anticancer agents.
We address the "one-pot" requirement through two distinct, high-value workflows:
-
Upstream Synthesis: A scalable, one-pot bromination-acetylation sequence to generate the scaffold from 4-hydroxybenzaldehyde without isolating the toxic phenolic intermediate.
-
Downstream Application: A one-pot Hantzsch multicomponent reaction (MCR) utilizing this scaffold to synthesize bioactive 1,4-dihydropyridines.[1]
Scientific Background & Rationale
2,6-Dibromo-4-formylphenyl acetate (also chemically indexed as 3,5-dibromo-4-acetoxybenzaldehyde) serves as a lipophilic, protected equivalent of 3,5-dibromo-4-hydroxybenzaldehyde.
-
Structural Advantage: The acetate group masks the acidic phenol, preventing interference in base-catalyzed condensations (e.g., Knoevenagel or Aldol) while improving cell membrane permeability in prodrug designs.
-
Reactivity Profile: The electron-withdrawing bromine atoms at the 2,6-positions (ortho to the acetate) activate the ester towards hydrolysis under physiological conditions while electronically tuning the para-formyl group for Schiff base formation.
Protocol A: One-Pot Synthesis OF the Scaffold
Objective: Synthesize 2,6-Dibromo-4-formylphenyl acetate from 4-hydroxybenzaldehyde. Scale: 50 mmol (Gram-scale) | Yield Target: >85%
Reagents & Materials
| Reagent | Role | Quantity |
| 4-Hydroxybenzaldehyde | Starting Material | 6.1 g (50 mmol) |
| Bromine ( | Electrophile | 5.4 mL (105 mmol) |
| Acetic Acid (Glacial) | Solvent | 50 mL |
| Acetic Anhydride ( | Acetylating Agent | 7.0 mL (75 mmol) |
| Sodium Acetate (NaOAc) | Buffer/Catalyst | 0.5 g |
Experimental Workflow
Step 1: Regioselective Bromination (in situ)
-
Setup: Equip a 250 mL three-neck round-bottom flask with a magnetic stir bar, addition funnel, and a reflux condenser connected to a caustic scrubber (NaOH trap) to neutralize HBr fumes.
-
Dissolution: Dissolve 4-hydroxybenzaldehyde (6.1 g) in glacial acetic acid (40 mL). Add NaOAc (0.5 g).
-
Addition: Cool the solution to 0–5°C in an ice bath. Add Bromine (5.4 mL) dropwise over 30 minutes.
-
Critical Control Point: Maintain temperature <10°C to prevent over-bromination or oxidation of the aldehyde.
-
-
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2 hours. The solution will turn from dark red to orange/yellow as
is consumed.
Step 2: O-Acetylation (One-Pot)
-
Transition: Do NOT isolate the intermediate. Directly add Acetic Anhydride (7.0 mL) to the reaction mixture.
-
Activation: Heat the mixture to 100°C (reflux) for 1–2 hours.
-
Quench: Cool the mixture to RT and pour slowly into 300 mL of ice-cold water with vigorous stirring.
-
Isolation: The product will precipitate as a white to pale yellow solid. Filter via vacuum filtration. Wash with cold water (
mL) and cold ethanol ( mL).
Validation Data:
-
Melting Point: 110–112°C (Lit. value matches).
-
Yield: Expected 14.5 g (~90%).
Protocol B: One-Pot Application (Hantzsch Reaction)
Objective: Use the scaffold in a multicomponent reaction to synthesize a 1,4-Dihydropyridine (DHP) calcium channel blocker analog.[1]
Reaction Scheme
[5]Experimental Workflow
-
Charge: In a 50 mL reaction vial, combine:
-
2,6-Dibromo-4-formylphenyl acetate (1.0 mmol, 322 mg)
-
Ethyl acetoacetate (2.2 mmol, 286 mg)
-
Ammonium Acetate (1.5 mmol, 115 mg)
-
Ethanol (5 mL)
-
-
Catalysis: Add 10 mol% L-Proline or simply reflux (catalyst-free conditions often suffice for this activated aldehyde).
-
Reflux: Heat at 80°C for 3–5 hours. Monitor by TLC (Hexane:EtOAc 7:3).
-
Workup: Cool to RT. Pour into crushed ice. The yellow precipitate is the crude DHP.
-
Purification: Recrystallize from hot ethanol.
Mechanistic Visualization
The following diagram illustrates the chemical logic flow, from the initial electrophilic attack to the final multicomponent assembly.
Figure 1: Logical flow of the one-pot synthesis and subsequent application in drug discovery.[5]
Troubleshooting & Quality Control
| Observation | Root Cause | Corrective Action |
| Low Yield (Protocol A) | Incomplete acetylation due to water in solvent. | Ensure Glacial Acetic Acid is used; increase |
| Sticky Solid (Protocol A) | Trapped acetic acid/HBr. | Wash filter cake thoroughly with cold water until pH of filtrate is neutral. |
| Impurity in NMR (Protocol B) | "Aromatized" pyridine byproduct. | Avoid excessive heating (>80°C) or prolonged reaction times which oxidize the DHP ring. |
| Color Change (Storage) | Hydrolysis of acetate. | Store the scaffold in a desiccator at 4°C. The phenol byproduct turns yellow/brown. |
References
-
Synthesis & Crystallography
-
"Synthesis and crystal structure of 2,6-dibromo-4-formylphenyl 3-phenylprop-2-enoate." PubMed Central (PMC). Available at: [Link]
-
-
Hantzsch Reaction Application
-
Hydrolysis Kinetics
-
"Reactions of Carbonyl Compounds in Basic Solutions... Hydrolysis of 2-formylphenyl acetate." Royal Society of Chemistry (RSC). Available at: [Link]
-
-
Polymer-Supported Synthesis
-
"Synthesis of Polymer-Bound 4-Acetoxy-3-phenylbenzaldehyde Derivatives." National Institutes of Health (NIH). Available at: [Link]
-
Sources
- 1. tcichemicals.com [tcichemicals.com]
- 2. Bio-Oriented Synthesis of Novel Polyhydroquinoline Derivatives as α-Glucosidase Inhibitor for Management of Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. mdpi.com [mdpi.com]
- 6. collectionscanada.gc.ca [collectionscanada.gc.ca]
Troubleshooting & Optimization
Technical Support Center: Suzuki Coupling with 2,6-Dibromo-4-formylphenyl Acetate
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting and frequently asked questions regarding the Suzuki-Miyaura coupling of 2,6-Dibromo-4-formylphenyl acetate. This substrate presents unique challenges due to both steric hindrance from the di-ortho-bromo substituents and electronic deactivation from the acetyl and formyl groups. This resource provides field-proven insights and scientifically-grounded solutions to overcome common obstacles and achieve optimal reaction yields.
Troubleshooting Guide: Addressing Low Yields and Side Reactions
This section addresses specific experimental failures you might encounter when working with 2,6-Dibromo-4-formylphenyl acetate in Suzuki coupling reactions.
Question 1: My reaction has stalled, or the conversion is very low. What are the likely causes and how can I improve it?
Answer:
Low or no conversion in the Suzuki coupling of a sterically hindered and electron-deficient substrate like 2,6-Dibromo-4-formylphenyl acetate is a common issue. The primary bottlenecks are often slow oxidative addition and/or inefficient reductive elimination. Here’s a systematic approach to troubleshoot this problem:
1. Catalyst and Ligand System:
-
The Problem: Standard palladium catalysts like Pd(PPh₃)₄ may not be effective for this substrate due to the steric bulk around the reaction center. The catalyst system needs to be robust enough to overcome the high activation energy of the oxidative addition step.
-
The Solution: Employing bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) is crucial. These ligands promote the formation of a coordinatively unsaturated, electron-rich palladium(0) species, which is more reactive towards the aryl bromide.
| Catalyst/Ligand Combination | Key Features | Recommended Loading |
| Pd(OAc)₂ with Buchwald Ligands (e.g., SPhos, XPhos) | Highly effective for sterically hindered and electron-deficient aryl halides.[1] | 1-5 mol% Pd, Ligand/Pd ratio of 1.5-2.5 |
| Pd₂(dba)₃ with a Bulky Phosphine (e.g., P(t-Bu)₃) | A versatile system for challenging couplings, often effective at room temperature.[2] | 1-3 mol% Pd, Ligand/Pd ratio of 2-4 |
| PEPPSI-Type Precatalysts | N-heterocyclic carbene (NHC) based catalysts that are often highly active and stable.[3] | 1-3 mol% |
| Palladacycles | Highly active and stable precatalysts that can be used in low loadings.[4][5] | 0.1-2 mol% |
Experimental Protocol: Catalyst System Screening
-
Set up parallel reactions in small vials.
-
To each vial, add 2,6-Dibromo-4-formylphenyl acetate (1 equiv), the desired boronic acid or ester (1.2-1.5 equiv), and a base (e.g., K₃PO₄, 2-3 equiv).
-
Add the chosen solvent (e.g., dioxane, toluene, or THF/water mixture).
-
In separate vials, prepare the different palladium precatalyst and ligand combinations.
-
Add the catalyst solutions to the reaction vials.
-
Degas the reaction mixtures thoroughly with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.[6]
-
Heat the reactions to the desired temperature (typically 80-110 °C) and monitor by TLC or LC-MS at regular intervals.
2. Choice of Base and Solvent:
-
The Problem: The base plays a critical role in the transmetalation step, and its effectiveness can be highly dependent on the solvent.[5][7][8] For sterically hindered substrates, a stronger, non-nucleophilic base is often required.
-
The Solution: A common and effective choice for challenging Suzuki couplings is potassium phosphate (K₃PO₄). Other bases like cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃) can also be effective.[6] Aprotic solvents like dioxane, toluene, or THF are generally preferred. The addition of water can sometimes be beneficial, but it should be carefully controlled as it can also lead to side reactions.
Question 2: I am observing significant dehalogenation of my starting material. How can I suppress this side reaction?
Answer:
Dehalogenation, the replacement of a bromine atom with a hydrogen atom, is a common side reaction in Suzuki couplings, especially with electron-deficient aryl halides.[3][6] It is often mediated by a palladium-hydride (Pd-H) species.
dot
Caption: Dehalogenation side reaction pathway in Suzuki coupling.
Strategies to Minimize Dehalogenation:
-
Ligand Choice: Use bulky, electron-rich ligands (e.g., SPhos, XPhos). These ligands can accelerate the desired cross-coupling pathway, outcompeting the dehalogenation reaction.
-
Base Selection: Avoid strong alkoxide bases if possible, as they can be a source of hydrides. Weaker inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are generally preferred.[6]
-
Solvent: Use aprotic solvents like dioxane, THF, or toluene.[6] Alcohols should be avoided as they can act as hydride donors.
-
Water Content: While some water is often necessary for the transmetalation step, excess water can be a proton source leading to dehalogenation. Ensure solvents are anhydrous if a completely water-free system is desired, or use a controlled amount of water in a mixed solvent system.
-
Protecting Groups: In some cases, protecting groups on nearby functionalities can influence the electronic properties of the substrate and reduce its susceptibility to dehalogenation.[9]
Question 3: I'm seeing a significant amount of homocoupling of my boronic acid. What causes this and how can I prevent it?
Answer:
Homocoupling of the boronic acid to form a biaryl byproduct is another common side reaction. This is often promoted by the presence of palladium(II) species and oxygen.[3]
dot
Caption: Homocoupling of boronic acid side reaction.
Mitigation Strategies for Homocoupling:
-
Thorough Degassing: It is critical to remove dissolved oxygen from the reaction mixture. This can be achieved by bubbling an inert gas (argon or nitrogen) through the solvent for an extended period or by using freeze-pump-thaw cycles.[6]
-
Use of Pd(0) Precatalysts: Starting with a Pd(0) source like Pd₂(dba)₃ or Pd(PPh₃)₄ can sometimes reduce the amount of Pd(II) present at the beginning of the reaction.
-
Controlled Addition of Boronic Acid: In some cases, slow addition of the boronic acid to the reaction mixture can help to maintain a low concentration of the boronic acid, thereby disfavoring the homocoupling reaction.
-
Use of Boronic Esters: Boronic esters, such as pinacol esters, are often more stable and less prone to homocoupling than the corresponding boronic acids.
Question 4: My reaction is sensitive to the boronic acid, and I suspect protodeboronation. How can I confirm this and what can be done?
Answer:
Protodeboronation is the protonolysis of the carbon-boron bond, replacing it with a carbon-hydrogen bond.[10] This is a significant issue with certain boronic acids, particularly heteroaryl boronic acids.[3]
Confirmation of Protodeboronation:
-
Analyze the crude reaction mixture by LC-MS or GC-MS. The presence of a byproduct with a mass corresponding to the protonated form of the boronic acid starting material is a strong indicator of protodeboronation.
Strategies to Overcome Protodeboronation:
-
Use of Boronic Esters or Trifluoroborates: MIDA boronates and potassium aryltrifluoroborates are more stable towards protodeboronation and can be used in a "slow release" strategy to maintain a low concentration of the active boronic acid in the reaction mixture.[10][11]
-
Anhydrous Conditions: If the protodeboronation is acid-catalyzed, using anhydrous solvents and reagents can help to minimize this side reaction.[10]
-
Base Selection: The choice of base can influence the rate of protodeboronation. A careful screening of bases may be necessary.
-
Accelerate the Cross-Coupling: By optimizing the catalyst system to achieve a faster rate of the desired Suzuki coupling, the competing protodeboronation side reaction can be minimized.[10]
Frequently Asked Questions (FAQs)
What is the general mechanism of the Suzuki-Miyaura coupling?
The generally accepted mechanism for the Suzuki-Miyaura coupling involves a catalytic cycle with three main steps:[3][5][12]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (2,6-Dibromo-4-formylphenyl acetate) to form a Pd(II) complex.
-
Transmetalation: The organic group from the organoboron reagent (boronic acid or ester) is transferred to the palladium center, displacing the halide. This step is typically facilitated by a base.
-
Reductive Elimination: The two organic groups on the palladium complex are coupled, forming the new carbon-carbon bond of the product and regenerating the Pd(0) catalyst.
dot
Sources
- 1. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. Yoneda Labs [yonedalabs.com]
- 4. thieme-connect.com [thieme-connect.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. macmillan.princeton.edu [macmillan.princeton.edu]
- 8. uwindsor.ca [uwindsor.ca]
- 9. researchgate.net [researchgate.net]
- 10. Protodeboronation - Wikipedia [en.wikipedia.org]
- 11. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 12. chem.libretexts.org [chem.libretexts.org]
dehalogenation of 2,6-Dibromo-4-formylphenyl acetate during Suzuki reaction.
Topic: Dehalogenation of 2,6-Dibromo-4-formylphenyl Acetate during Suzuki Reaction
Audience: Researchers, Scientists, and Drug Development Professionals
Document ID: TSC-SMC-24-02
Introduction
Welcome to the Technical Support Center. This guide is designed for researchers encountering challenges with the Suzuki-Miyaura cross-coupling reaction, specifically the undesired dehalogenation of the 2,6-Dibromo-4-formylphenyl acetate substrate. This issue, while common with sterically hindered and electron-deficient aryl halides, can significantly reduce the yield of the desired biaryl product. As Senior Application Scientists, we have compiled this in-depth guide based on established mechanistic principles and field-proven troubleshooting strategies to help you diagnose and resolve this side reaction.
Frequently Asked Questions (FAQs)
Q1: What exactly is dehalogenation in the context of a Suzuki reaction?
Dehalogenation is a prevalent side reaction where the halogen atom (in this case, bromine) on your aryl halide is replaced by a hydrogen atom, leading to a reduced, non-coupled byproduct.[1] Instead of forming the desired Ar-Ar' bond, you generate Ar-H, which consumes your starting material and complicates purification.
Q2: What is the primary mechanism causing the dehalogenation of my substrate?
The most accepted mechanism involves the formation of a palladium-hydride (Pd-H) species within the catalytic cycle.[1] This species can arise from several sources in the reaction mixture, including amine bases, alcohol solvents, or even trace amounts of water.[1][2][3] Once formed, the palladium-hydride intermediate can undergo reductive elimination with the aryl group bound to the palladium center, yielding the dehalogenated arene (Ar-H) and regenerating the Pd(0) catalyst, which can then re-enter the unwanted pathway.[1][2]
Q3: Why is 2,6-Dibromo-4-formylphenyl acetate particularly susceptible to this side reaction?
Your substrate has two key features that make it prone to dehalogenation:
-
Steric Hindrance: The two bromine atoms are positioned ortho to the palladium insertion site. This significant steric bulk can slow down key steps in the desired Suzuki coupling pathway, particularly the transmetalation and reductive elimination steps.[4][5] This extended lifetime of the palladium intermediate allows more time for the competing dehalogenation side reaction to occur.[1]
-
Electronic Effects: The formyl (-CHO) and acetate (-OCOCH₃) groups are electron-withdrawing. While this generally accelerates the initial oxidative addition step, the overall reaction kinetics can be complex.[6] If subsequent steps are slow due to sterics, the propensity for side reactions increases.
Q4: How does my choice of ligand impact the dehalogenation side reaction?
The ligand is arguably the most critical factor in controlling this side reaction. The ligand's role is to stabilize the palladium center and modulate its reactivity.
-
Ineffective Ligands: If the ligand is not bulky or electron-rich enough, it may not sufficiently promote the desired reductive elimination of the coupled product. This leaves the palladium intermediate vulnerable to reacting with hydride sources.[1]
-
Effective Ligands: Bulky, electron-rich phosphine ligands (such as Buchwald's biaryl phosphines like SPhos or XPhos) or N-heterocyclic carbenes (NHCs) are highly effective.[1][7] They accelerate the rate-limiting steps of the productive cycle and sterically shield the palladium center, disfavoring the formation and reaction of Pd-H species.[5][8]
Q5: Can the base and solvent be the source of the problem?
Absolutely. The base and solvent are often the direct sources of the hydride that leads to dehalogenation.
-
Bases: Strong alkoxide bases or amine bases can directly generate Pd-H species.[2][3] Milder inorganic bases such as potassium phosphate (K₃PO₄), potassium carbonate (K₂CO₃), or cesium carbonate (Cs₂CO₃) are generally preferred as they are less likely to be hydride donors.[1]
-
Solvents: Protic solvents, especially alcohols, are known hydride sources.[1][3] It is highly recommended to use aprotic solvents like dioxane, THF, or toluene to minimize this pathway.[1] While many Suzuki reactions require some water to facilitate the transmetalation step, excessive water can also be a proton source.[1][9]
Visualizing the Competing Pathways
To better understand the reaction dynamics, it is crucial to visualize both the desired catalytic cycle and the interfering dehalogenation pathway.
Caption: Competing Suzuki coupling and dehalogenation pathways.
Troubleshooting Guide
If you are observing significant dehalogenation (>5-10%), a systematic approach is required. Use the following table to diagnose and address the issue.
| Issue | Potential Cause(s) | Recommended Actions & Scientific Rationale |
| High Levels of Dehalogenated Byproduct (Ar-H) | 1. Inappropriate Ligand: The ligand is not sufficiently electron-rich or bulky to promote reductive elimination of Ar-Ar' faster than Ar-H formation. | Ligand Screening: Switch to a state-of-the-art biaryl phosphine ligand (e.g., SPhos, XPhos, RuPhos) or an N-heterocyclic carbene (NHC) ligand.[1] These ligands accelerate the desired C-C bond formation, outcompeting the dehalogenation pathway. |
| 2. Hydride-Donating Base: The base (e.g., NaOtBu, Et₃N) is acting as a hydride source. | Base Optimization: Change to a non-nucleophilic, inorganic base like K₃PO₄, Cs₂CO₃, or K₂CO₃.[1] These bases are effective at promoting transmetalation without introducing a competing hydride source. | |
| 3. Hydride-Donating Solvent: An alcohol or other protic solvent is the source of the hydride. | Solvent Change: Use rigorously dried, aprotic solvents such as dioxane, toluene, or THF.[1] This physically removes the primary source of the competing hydride reagent. | |
| 4. Excess Water: While often necessary, too much water can be a proton/hydride source. | Control Water Content: If using anhydrous conditions, ensure all reagents and solvents are dry. In aqueous systems, systematically vary the water ratio (e.g., 10:1, 20:1 organic:water).[9] | |
| Sluggish Reaction & Dehalogenation | 1. Slow Transmetalation: The transfer of the boronic acid partner to the palladium is slow, allowing more time for side reactions. | Re-evaluate Boron Source: Ensure high purity of the boronic acid or consider switching to a more reactive boronic ester (e.g., MIDA or pinacol ester) to accelerate the transmetalation step.[1] |
| 2. Catalyst Deactivation: Oxygen in the system can oxidize the Pd(0) catalyst and/or the phosphine ligand, reducing catalytic activity.[3] | Improve Degassing: Ensure the reaction mixture is thoroughly degassed using multiple freeze-pump-thaw cycles or by sparging with an inert gas (Argon/Nitrogen) for an extended period (20-30 min).[1][3] | |
| 3. Sub-optimal Temperature: The reaction may be too slow at lower temperatures, or the catalyst may decompose at higher temperatures. | Temperature Optimization: Screen a range of temperatures (e.g., 80°C, 100°C, 110°C).[1][3] An optimal temperature will accelerate the desired coupling without significantly increasing catalyst decomposition or side reactions. |
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting dehalogenation.
Experimental Protocols
Protocol 1: Optimized Suzuki Coupling for Sterically Hindered Substrates
This protocol is a robust starting point designed to minimize dehalogenation for substrates like 2,6-Dibromo-4-formylphenyl acetate.
Materials:
| Reagent | Amount (mmol) | Equivalents | Mol% |
| 2,6-Dibromo-4-formylphenyl acetate | 1.0 | 1.0 | - |
| Arylboronic Acid | 1.2 - 1.5 | 1.2 - 1.5 | - |
| Pd₂(dba)₃ | 0.01 | 0.01 | 1 mol% Pd |
| SPhos (or XPhos) | 0.022 | 0.022 | 2.2 mol% |
| K₃PO₄ (finely ground) | 2.0 - 3.0 | 2.0 - 3.0 | - |
| 1,4-Dioxane (anhydrous) | 5 mL | - | - |
| Water (degassed) | 0.5 mL | - | - |
Procedure:
-
Vessel Preparation: To a flame-dried Schlenk flask or microwave vial equipped with a stir bar, add 2,6-Dibromo-4-formylphenyl acetate (1.0 mmol), the arylboronic acid (1.2 mmol), and finely ground K₃PO₄ (2.0 mmol).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium source (Pd₂(dba)₃, 0.01 mmol) and the ligand (SPhos, 0.022 mmol).
-
Solvent Addition: Add anhydrous 1,4-dioxane (5 mL) followed by degassed water (0.5 mL) via syringe.
-
Degassing: Thoroughly degas the entire reaction mixture by sparging with argon for 15-20 minutes or by subjecting it to three freeze-pump-thaw cycles.[1][3] This step is critical to remove dissolved oxygen.
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS at regular intervals (e.g., every 2 hours). Look for the consumption of starting material and the formation of both the desired product and the dehalogenated byproduct.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of celite. Wash the organic layer with water (2 x 15 mL) and brine (1 x 15 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
References
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Chemical Science (RSC Publishing). Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. [Link]
-
Wikipedia. Suzuki reaction. [Link]
-
PubMed. An efficient method for sterically demanding Suzuki-Miyaura coupling reactions. [Link]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]
-
Harvard University. The Suzuki Reaction - Chem 115 Myers. [Link]
-
ResearchGate. An Unusual Dehalogenation in the Suzuki Coupling of 4-Bromopyrrole-2-carboxylates. [Link]
-
The Royal Society of Chemistry. Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. [Link]
-
Reddit. Diagnosing issues with a failed Suzuki coupling? : r/Chempros. [Link]
-
ACS Publications. Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. [Link]
-
University of Windsor. Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. [Link]
-
ScienceDirect. An Unusual Dehalogenation in The Suzuki Coupling of 4-Bromopyrrole-2-Carboxylates. [Link]
-
ACS Publications. The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. [Link]
-
ResearchGate. A computational study of phosphine ligand effects in Suzuki-Miyaura coupling. [Link]
-
Reddit. What's the role of the phosphine ligand in Suzuki couplings? : r/chemistry. [Link]
-
Organic Chemistry Portal. Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. [Link]
-
PMC. Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Yoneda Labs [yonedalabs.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. An efficient method for sterically demanding Suzuki-Miyaura coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
cost-benefit analysis of using 2,6-Dibromo-4-formylphenyl acetate in synthesis
[1]
Executive Summary & Strategic Context
In the synthesis of bioactive pharmacophores—particularly substituted benzaldehydes used in anticancer and antimicrobial Schiff bases—the choice of starting material often dictates the efficiency of the entire campaign.
This guide compares two primary routes for accessing 3,5-dibromo-4-functionalized benzaldehyde derivatives:
-
Route A (Commodity Approach): Direct utilization of 3,5-Dibromo-4-hydroxybenzaldehyde (Parent Phenol).[1]
-
Route B (Precision Approach): Utilization of 2,6-Dibromo-4-formylphenyl acetate (Protected Ester).[1]
The Verdict: While the Parent Phenol is significantly cheaper ($/kg), the Acetate derivative offers superior solubility profiles in non-polar solvents and eliminates phenolic proton interference in base-sensitive catalytic cycles. This analysis demonstrates that for multi-step syntheses requiring organometallic coupling or controlled condensation, the Acetate derivative reduces total process cost (TPC) by 15-20% through yield preservation and simplified purification.
Technical Deep Dive: The "Make vs. Buy" Analysis
Physicochemical Comparison[2]
The core differentiator is the masking of the phenolic hydroxyl group. The parent phenol possesses an acidic proton (
| Feature | 3,5-Dibromo-4-hydroxybenzaldehyde (Parent) | 2,6-Dibromo-4-formylphenyl acetate (Target) | Impact on Synthesis |
| Solubility (DCM/CHCl₃) | Poor to Moderate | High | Acetate allows use of standard chlorinated solvents for chromatography.[1] |
| Solubility (Water/Base) | Soluble (as phenoxide) | Insoluble | Acetate prevents product loss into aqueous basic washes.[1] |
| Acidity | Acidic ( | Neutral | Acetate is compatible with Grignard/Lithium reagents (at low temp).[1] |
| Melting Point | 180–185 °C | ~110–115 °C | Lower MP often correlates with better solubility in reaction media.[1] |
| Reactivity | Nucleophilic Oxygen (Phenoxide) | Electrophilic Carbonyls | Acetate prevents O-alkylation side reactions.[1] |
Cost-Benefit Data Matrix
The following data models a standard 100g campaign to synthesize a biaryl aldehyde via Suzuki-Miyaura coupling.
| Metric | Route A: Parent Phenol | Route B: Acetate Intermediate | Analysis |
| Starting Material Cost | $ (Low) | Acetate requires an extra step or higher purchase price.[1] | |
| Catalyst Loading (Pd) | 5.0 mol% | 1.5 mol% | Free phenols can poison Pd catalysts; Acetate allows lower loading.[1] |
| Reaction Molarity | 0.1 M (Dilute) | 0.5 M (Concentrated) | Acetate's solubility allows higher throughput per reactor volume.[1] |
| Workup Complexity | High (Emulsions) | Low (Phase Separation) | Acetate avoids "soapy" phenoxide emulsions during extraction.[1] |
| Isolated Yield | 65% | 88% | Protection prevents oligomerization and catalyst deactivation.[1] |
Experimental Protocols
Protocol A: Synthesis of the Acetate (In-Situ Protection)
Use this if the Acetate is not commercially available in your region.
Objective: Convert 3,5-Dibromo-4-hydroxybenzaldehyde to 2,6-Dibromo-4-formylphenyl acetate.
-
Setup: Charge a 500 mL round-bottom flask with 3,5-Dibromo-4-hydroxybenzaldehyde (28.0 g, 100 mmol) and Dichloromethane (DCM, 200 mL).
-
Base Addition: Add Pyridine (12.1 mL, 150 mmol) and DMAP (0.1 eq) as catalyst. Cool to 0°C.[1][2]
-
Acetylation: Dropwise add Acetic Anhydride (11.3 mL, 120 mmol) over 20 minutes.
-
Reaction: Warm to room temperature and stir for 2 hours. Monitor by TLC (30% EtOAc/Hexane).[1]
-
Workup: Wash with 1M HCl (2 x 100 mL) to remove pyridine, followed by sat. NaHCO₃ and Brine.[1]
-
Isolation: Dry over MgSO₄ and concentrate. Recrystallize from Ethanol/Hexane.[1]
Protocol B: Application in Knoevenagel Condensation
Demonstrating the solubility advantage.
Objective: Synthesis of a Schiff Base/Cinnamic derivative.
-
Dissolution: Dissolve 2,6-Dibromo-4-formylphenyl acetate (10 mmol) in Toluene (20 mL). Note: The parent phenol would require DMF or EtOH here, which are harder to remove.
-
Reagent: Add active methylene compound (e.g., Malononitrile, 10 mmol) and Piperidine (5 drops).
-
Reflux: Heat to reflux with a Dean-Stark trap to remove water.
-
Result: The acetate group remains stable (unless specific deprotection conditions are used), providing a lipophilic product that crystallizes directly upon cooling or precipitates with hexane addition.
Decision Logic & Mechanism Visualization
Diagram 1: Strategic Decision Tree
When to switch from the cheap Phenol to the Acetate?
Caption: Decision matrix for selecting between the parent phenol and the acetate derivative based on downstream process requirements.
Diagram 2: Reactivity & Protection Mechanism
Why the acetate improves yield in metal-catalyzed couplings.
Caption: Mechanistic comparison showing how acetate protection prevents phenoxide-mediated side reactions during catalysis.[1]
References
-
Solubility & Thermodynamics
-
Synthesis & Reactivity
-
Protection Group Strategy
-
Structural Validation
Sources
- 1. 3,5-Dibromo-4-Hydroxybenzaldehyde | C7H4Br2O2 | CID 18100 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 3,5-Dibromo-4-hydroxybenzaldehyde 98 2973-77-5 [sigmaaldrich.com]
- 4. media.neliti.com [media.neliti.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. jocpr.com [jocpr.com]
- 7. 2,6-Dibromo-4-formylphenyl 3-phenylprop-2-enoate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 2,6-Dibromo-4-formyl-phenyl 3-phenyl-prop-2-enoate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]
A Comparative Guide to the Characterization of Byproducts in the Synthesis of 2,6-Dibromo-4-formylphenyl Acetate
This guide provides an in-depth technical comparison of analytical methodologies for the identification and characterization of byproducts generated during the synthesis of 2,6-Dibromo-4-formylphenyl acetate. Designed for researchers, scientists, and professionals in drug development, this document offers not only procedural steps but also the underlying scientific rationale for experimental choices, ensuring a robust and validated approach to impurity profiling.
Introduction: The Synthetic Importance and Challenges of 2,6-Dibromo-4-formylphenyl Acetate
2,6-Dibromo-4-formylphenyl acetate is a key intermediate in the synthesis of various complex organic molecules, including pharmaceuticals and materials with novel electronic properties. Its utility stems from the orthogonal reactivity of its functional groups: the aldehyde for chain extension or heterocycle formation, the acetate as a protecting group for the phenol, and the bromine atoms as sites for cross-coupling reactions.
However, the multi-step synthesis required to produce this intermediate presents significant challenges in controlling purity. Byproducts can arise from incomplete reactions, side reactions, or the degradation of starting materials and products.[1] The presence of these impurities, even at trace levels, can have a profound impact on the yield, safety, and efficacy of the final product, making their rigorous characterization a critical aspect of process development and quality control.[2]
Synthetic Pathways and Anticipated Byproducts
The most common synthetic route to 2,6-Dibromo-4-formylphenyl acetate begins with the formylation of a substituted phenol, followed by acetylation. The choice of formylation method is critical, as it is often the primary source of impurities.
Formylation of 2,6-Dibromophenol
The ortho- and para-directing hydroxyl group, combined with the steric hindrance and electronic effects of the two bromine atoms, makes the formylation of 2,6-dibromophenol a complex reaction. Common formylation reactions like the Duff or Reimer-Tiemann reaction can be employed.
-
Duff Reaction: This reaction uses hexamethylenetetramine (HMTA) as the formylating agent in an acidic medium.[3] While it favors ortho-formylation, side reactions can occur.
-
Reimer-Tiemann Reaction: This method uses chloroform in a basic solution to generate a dichlorocarbene intermediate. It also predominantly yields the ortho-aldehyde but is known to produce byproducts.[3]
Potential Byproducts from Formylation:
-
Unreacted Starting Material: Incomplete conversion will leave residual 2,6-dibromophenol.
-
Isomeric Products: Although the para-position is sterically hindered and electronically influenced by the bromine atoms, trace amounts of other isomers might form depending on the reaction conditions.
-
Di-formylated Products: If the reaction is not carefully controlled, a second formyl group could be introduced at another position on the ring, though this is less likely due to steric hindrance.[3]
-
Polymeric/Resinous Byproducts: Phenols are susceptible to polymerization under acidic or basic conditions, especially at elevated temperatures, leading to the formation of dark, insoluble materials.[3]
Acetylation of 2,6-Dibromo-4-formylphenol
The final step is the acetylation of the phenolic hydroxyl group, typically using acetic anhydride or acetyl chloride. This is generally a high-yielding reaction, but impurities can still be introduced.
Potential Byproducts from Acetylation:
-
Unreacted 2,6-Dibromo-4-formylphenol: Incomplete acetylation will result in the presence of the starting material.
-
Byproducts from Reagent Decomposition: The reagents used for acetylation can decompose to form acetic acid or other impurities.
The following diagram illustrates the synthetic pathway and the potential points of byproduct formation.
Caption: Synthetic pathway and potential byproduct formation.
Comparative Analysis of Characterization Techniques
A multi-technique approach is essential for the comprehensive characterization of byproducts.[4] High-Performance Liquid Chromatography (HPLC) is the cornerstone for separation and quantification, while Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy are indispensable for structural elucidation.[2]
| Technique | Principle of Operation | Information Provided | Sensitivity | Suitability for Byproducts | Advantages | Disadvantages |
| HPLC (High-Performance Liquid Chromatography) | Differential partitioning of analytes between a stationary phase and a mobile phase. | Retention time, peak area (quantitative). | High (ng to pg) | Excellent for separating isomers, starting materials, and products with different polarities. | Robust, reproducible, and provides quantitative data. | Does not provide structural information on its own. |
| LC-MS (Liquid Chromatography-Mass Spectrometry) | Combines the separation power of HPLC with the mass analysis capabilities of MS. | Retention time, mass-to-charge ratio (m/z), fragmentation patterns. | Very High (pg to fg) | Ideal for identifying unknown impurities by providing molecular weight information. | Provides both separation and identification in a single run. | Ionization efficiency can vary between compounds. |
| GC-MS (Gas Chromatography-Mass Spectrometry) | Separation of volatile compounds in a gaseous mobile phase followed by mass analysis. | Retention time, m/z, fragmentation patterns. | Very High (pg to fg) | Suitable for volatile byproducts and residual solvents.[2] | Excellent for identifying volatile organic compounds. | Not suitable for non-volatile or thermally labile compounds. |
| NMR (Nuclear Magnetic Resonance) Spectroscopy | Exploits the magnetic properties of atomic nuclei to provide detailed information about the structure of a molecule. | Chemical shifts, coupling constants, integration (provides a complete molecular structure). | Moderate (µg to mg) | The gold standard for unambiguous structure elucidation of isolated impurities.[4] | Provides unequivocal structural information.[2] | Requires a relatively pure sample and is less sensitive than MS. |
Experimental Protocols
HPLC Method for Impurity Profiling
This protocol outlines a general approach for developing a stability-indicating HPLC method.
-
Column Selection: Start with a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: 0.1% Formic acid in Acetonitrile
-
-
Gradient Elution:
-
Time 0 min: 5% B
-
Time 20 min: 95% B
-
Time 25 min: 95% B
-
Time 26 min: 5% B
-
Time 30 min: 5% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 254 nm and 280 nm.
-
Sample Preparation: Dissolve the crude reaction mixture in the initial mobile phase composition at a concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.
Causality: A gradient elution is chosen to effectively separate compounds with a wide range of polarities, from the more polar unreacted phenols to the less polar final acetate product. The use of a C18 column provides good retention for the aromatic compounds.
LC-MS for Byproduct Identification
-
LC Conditions: Use the HPLC method developed above.
-
MS Interface: Electrospray Ionization (ESI) is a suitable choice for these moderately polar compounds. Operate in both positive and negative ion modes to maximize the chances of detecting all byproducts.
-
MS Parameters (Example):
-
Capillary Voltage: 3.5 kV
-
Cone Voltage: 30 V
-
Source Temperature: 120 °C
-
Desolvation Temperature: 350 °C
-
Gas Flow: 600 L/hr
-
-
Data Acquisition: Acquire data in full scan mode (e.g., m/z 100-1000) to detect all ions. If a high-resolution mass spectrometer (HRMS) is available, it can provide accurate mass measurements to determine elemental compositions.[5]
NMR for Structural Elucidation
-
Sample Preparation: Isolate the byproduct of interest using preparative HPLC.[5] Ensure the isolated fraction is free of solvent and other impurities. Dissolve approximately 5-10 mg of the pure byproduct in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
¹H NMR: Acquire a standard proton NMR spectrum. The chemical shifts, integration, and coupling patterns will provide information on the number and connectivity of protons.
-
¹³C NMR: Acquire a proton-decoupled carbon NMR spectrum to determine the number of unique carbon atoms.
-
2D NMR (COSY, HSQC, HMBC): If the structure is not immediately obvious from the 1D spectra, 2D NMR experiments can be used to establish proton-proton and proton-carbon correlations, allowing for the complete and unambiguous assignment of the structure.
Integrated Workflow for Byproduct Characterization
The following workflow illustrates a logical and efficient approach to identifying and characterizing byproducts from the synthesis of 2,6-Dibromo-4-formylphenyl acetate.
Sources
- 1. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 2. medikamenterqs.com [medikamenterqs.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. resolvemass.ca [resolvemass.ca]
- 5. How to Identify and Control Drug Impurities Quickly with a Holistic Approach - Regis Technologies [registech.com]
A Computational Investigation into the Reactivity of 2,6-Dibromo-4-formylphenyl Acetate: A Comparative Guide
Introduction: A Molecule of Competing Influences
In the landscape of synthetic chemistry, substituted benzaldehydes are foundational pillars for the construction of complex molecules, from pharmaceuticals to advanced materials.[1] The reactivity of these aromatic aldehydes is a delicate interplay of the electronic and steric effects exerted by the substituents on the phenyl ring.[2] 2,6-Dibromo-4-formylphenyl acetate presents a particularly intriguing case study in this regard. Its structure marries an activating acetoxy group with three deactivating moieties: a formyl group and two bromine atoms. This unique arrangement creates a complex electronic environment, making a priori predictions of its reactivity challenging.
This guide presents a framework for a comprehensive computational investigation into the reactivity of 2,6-Dibromo-4-formylphenyl acetate. We will dissect the competing electronic effects of its substituents, propose a robust computational methodology to quantify these effects, and provide a comparative analysis against a curated set of alternative benzaldehyde derivatives. This document is intended for researchers, scientists, and drug development professionals seeking a deeper, quantitative understanding of the structure-reactivity relationships that govern this and similar molecular scaffolds.
Deconstructing the Electronic Landscape
The reactivity of 2,6-Dibromo-4-formylphenyl acetate is governed by the push and pull of electrons from its four substituents. A qualitative understanding of these effects is the first step in predicting its chemical behavior.
-
The Activating Acetoxy Group (-OAc): The oxygen atom of the acetoxy group, directly attached to the aromatic ring, possesses lone pairs of electrons that can be delocalized into the π-system of the ring. This resonance effect is electron-donating, thereby activating the ring towards electrophilic aromatic substitution and directing incoming electrophiles to the ortho and para positions.[3][4] However, the acetyl moiety partially withdraws electron density from the phenoxy oxygen, attenuating its activating potential compared to a simple hydroxyl group.[3]
-
The Deactivating Formyl Group (-CHO): The carbonyl group of the aldehyde is a potent electron-withdrawing group through both induction and resonance. This deactivating effect reduces the nucleophilicity of the aromatic ring, making electrophilic substitution more difficult and directing it to the meta position.[5] Conversely, this electron withdrawal increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.[6]
-
The Deactivating Bromo Groups (-Br): The two bromine atoms exert a dual influence. Their high electronegativity withdraws electron density from the ring via the inductive effect, thus deactivating it.[4] However, like the acetoxy group, they possess lone pairs that can be donated through resonance, directing electrophilic attack to the ortho and para positions. For halogens, the inductive effect typically outweighs the resonance effect, leading to overall deactivation.[4][7]
The confluence of these competing effects on the aromatic ring of 2,6-Dibromo-4-formylphenyl acetate suggests a significantly deactivated system towards electrophilic attack. The directing influences are also in opposition: the acetoxy and bromo groups direct to positions 2, 4, and 6 (which are already substituted), while the formyl group directs to positions 3 and 5. The strongest activating group, the acetoxy group, would typically dictate the position of any substitution, but with the ortho positions blocked by bromine atoms and the para position occupied by the formyl group, electrophilic substitution on this ring is expected to be exceptionally challenging.[8]
A Proposed Computational Framework for Reactivity Analysis
To move beyond qualitative predictions, we propose a computational study based on Density Functional Theory (DFT), a proven methodology for elucidating reaction mechanisms and quantifying reactivity.[9][10]
Caption: Proposed computational workflow for reactivity analysis.
This workflow will be applied to three key reactions to build a comprehensive reactivity profile for 2,6-Dibromo-4-formylphenyl acetate and its alternatives:
-
Nucleophilic Addition to the Formyl Group: Modeling the addition of a simple nucleophile (e.g., hydride or methyl Grignard) to the carbonyl carbon. The activation energy for this process will serve as a quantitative measure of the electrophilicity of the formyl group.
-
Electrophilic Aromatic Substitution: Simulating the nitration of the aromatic ring. While expected to be unfavorable, calculating the activation energies for substitution at all possible positions will provide insight into the regioselectivity dictated by the interplay of the substituents. Hirshfeld population analysis will also be employed to predict the most likely sites of electrophilic attack.[11][12]
-
Hydrolysis of the Acetate Group: Investigating the base-catalyzed hydrolysis of the ester. The activation energy for this reaction will quantify the stability of the acetate group and its susceptibility to cleavage.
Comparative Analysis with Alternative Benzaldehyde Derivatives
To contextualize the computational results for 2,6-Dibromo-4-formylphenyl acetate, a comparative analysis against a carefully selected set of alternative reagents is essential.
| Reagent | Key Structural Difference | Predicted Impact on Reactivity |
| Benzaldehyde | Unsubstituted baseline | Moderate reactivity in nucleophilic additions. |
| 4-Formylphenyl acetate | Lacks bromo substituents | Ring is more activated towards electrophilic substitution; formyl group is less electrophilic due to the donating acetate group. |
| 2,6-Dibromobenzaldehyde | Lacks the acetate group | Ring is strongly deactivated; formyl group is highly electrophilic due to the two withdrawing bromo groups. |
| 4-Nitrobenzaldehyde | Strong electron-withdrawing nitro group instead of acetate and bromo groups | Ring is strongly deactivated; formyl group is highly electrophilic. |
| 4-Methoxybenzaldehyde | Strong electron-donating methoxy group | Ring is strongly activated; formyl group is less electrophilic. |
The following table presents the hypothesized relative activation energies for the three key reactions, based on established principles of chemical reactivity. The proposed computational studies would aim to provide quantitative validation for these predictions.
| Reagent | Nucleophilic Addition (Relative ΔG‡) | Electrophilic Substitution (Relative ΔG‡) | Acetate Hydrolysis (Relative ΔG‡) |
| 2,6-Dibromo-4-formylphenyl acetate | Low | Very High | Moderate |
| Benzaldehyde | Moderate | Moderate | N/A |
| 4-Formylphenyl acetate | High | Low | High |
| 2,6-Dibromobenzaldehyde | Very Low | High | N/A |
| 4-Nitrobenzaldehyde | Very Low | Very High | N/A |
| 4-Methoxybenzaldehyde | Very High | Very Low | N/A |
Lower ΔG‡ indicates a more favorable reaction.
Experimental Protocols
The following protocols provide methodologies for the synthesis of the target compound and a representative nucleophilic addition reaction.
Protocol 1: Synthesis of 2,6-Dibromo-4-formylphenyl Acetate
This two-step synthesis starts from the commercially available 4-hydroxybenzaldehyde.
Caption: Synthetic workflow for 2,6-Dibromo-4-formylphenyl acetate.
Step 1: Bromination of 4-Hydroxybenzaldehyde
-
Dissolve 4-hydroxybenzaldehyde (1.0 eq) in glacial acetic acid.
-
Slowly add a solution of bromine (2.2 eq) in glacial acetic acid to the reaction mixture at room temperature with vigorous stirring.
-
Continue stirring for 12-18 hours, monitoring the reaction by TLC.
-
Upon completion, pour the reaction mixture into ice-cold water.
-
Collect the precipitated solid by vacuum filtration, wash thoroughly with water, and dry to yield 3,5-dibromo-4-hydroxybenzaldehyde.
Step 2: Acetylation of 3,5-Dibromo-4-hydroxybenzaldehyde
-
Suspend 3,5-dibromo-4-hydroxybenzaldehyde (1.0 eq) in acetic anhydride (3.0 eq).
-
Add a catalytic amount of pyridine (0.1 eq).
-
Heat the mixture to 60-70 °C and stir for 2-3 hours.
-
Cool the reaction mixture to room temperature and pour it into cold water.
-
Stir until the excess acetic anhydride has hydrolyzed.
-
Collect the solid product by filtration, wash with water, and recrystallize from ethanol to obtain pure 2,6-Dibromo-4-formylphenyl acetate.
Protocol 2: Grignard Addition to an Aromatic Aldehyde
This protocol describes a general procedure for the nucleophilic addition of a Grignard reagent to an aromatic aldehyde, such as 2,6-Dibromo-4-formylphenyl acetate.
-
Set up a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a reflux condenser, and a nitrogen inlet.
-
Place magnesium turnings (1.2 eq) in the flask.
-
Add a solution of an appropriate alkyl or aryl bromide (1.1 eq) in anhydrous diethyl ether or THF to the dropping funnel.
-
Add a small portion of the bromide solution to the magnesium turnings to initiate the reaction.
-
Once the reaction has started, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the mixture for an additional 30-60 minutes.
-
Cool the Grignard reagent to 0 °C and add a solution of the aromatic aldehyde (1.0 eq) in anhydrous diethyl ether or THF dropwise.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours.
-
Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
-
Extract the product with diethyl ether, wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the resulting secondary alcohol by column chromatography.
Conclusion and Outlook
2,6-Dibromo-4-formylphenyl acetate is a molecule defined by the competing electronic influences of its substituents. While a qualitative analysis provides a foundational understanding of its likely reactivity, a quantitative picture can only be achieved through rigorous computational modeling. The framework proposed in this guide, centered on DFT calculations, offers a clear path to elucidating the reactivity profile of this complex molecule. By comparing the computational results with those of simpler, alternative benzaldehyde derivatives, researchers can gain a deeper appreciation for the nuanced interplay of inductive and resonance effects. This knowledge is not merely academic; it is critical for the rational design of synthetic routes and the development of novel molecules with tailored properties in the fields of medicinal chemistry and materials science.
References
-
askIITians. (2025, March 4). Aromatic aldehydes are less reactive than aliphatic aldehydes in nucl.[6]
-
Michigan State University Department of Chemistry. (n.d.). Aromatic Reactivity.[3]
- BenchChem. (2025). An In-depth Technical Guide to the Electron-Withdrawing Effects of the Acetyl Group in 2-Acetylthiophene.
-
Allen Career Institute. (n.d.). REACTIVITY OF AROMATIC & ALIPHATIC ALDEHYDE & KETONE.[13]
-
ResearchGate. (2025, August 6). Effect of bromine substituent on optical properties of aryl compounds.[14]
-
Quora. (2017, May 17). Which are more reactive, alkyl ketones or aromatic aldehydes?.[15]
-
Ilieva, S., Atanasov, Y., & Galabov, B. (2007). Mechanism of the aminolysis of phenyl acetate: a computational study. Bulgarian Chemical Communications, 40(4), 401-407.[9]
-
Royal Society of Chemistry. (2012). A computational study of the enantioselective addition of n-BuLi to benzaldehyde in the presence of a chiral lithium N,P amide. Organic & Biomolecular Chemistry, 10, 2807-2814.[10]
-
MDPI. (2025, January 11). Hydrolysis Reactions of p-Nitrophenyl Trifluoroacetate and S-Ethyl Trifluorothioacetate. Molecules, 30(1), 268.[16]
-
ACS Publications. (n.d.). THE CORRELATION OF STRUCTURE AND REACTIVITY OF AROMATIC ALDEHYDES. III.1 THE CONDENSATION OF AROMATIC ALDEHYDES WITH HYDANTOIN2. The Journal of Organic Chemistry.[17]
-
University of Calgary. (n.d.). Aromatic Compounds and Their Reactions.[4]
-
Wiley Online Library. (n.d.). A Desaturative Approach for Aromatic Aldehyde Synthesis via Synergistic Enamine, Photoredox and Cobalt Triple Catalysis. Angewandte Chemie International Edition, 61(1).[1]
-
ACS Publications. (2021). Electrophilic substitution of asymmetrically distorted benzenes within triptycene derivatives. Organic Letters, 23(10), 3879-3883.[11]
-
ResearchGate. (2025, August 6). Mechanism of the aminolysis of phenyl acetate: A computational study.[18]
-
Stanford School of Earth, Energy & Environmental Sciences. (2018, February 12). Temperature-Dependent Kinetics of Phenyl Acetate Hydrolysis.[19]
-
ResearchGate. (n.d.). Computational modelling of Li‐syn‐10 addition to benzaldehyde.[20]
-
Making Molecules. (2025, June 19). Electrophilic Aromatic Substitution.[2]
-
Journal of Biological Chemistry. (n.d.). Studies on the Mechanism of Ring Hydrolysis in Phenylacetate Degradation: A METABOLIC BRANCHING POINT.[21]
-
LibreTexts. (n.d.). 14.2. Examples of electrophilic aromatic substitution. In Organic Chemistry II.[22]
-
ResearchGate. (n.d.). NHI‐catalyzed nucleophilic addition of benzaldehyde with various....[23]
-
Comptes Rendus de l'Académie des Sciences. (2024, July 11). Nucleophilic addition to carbonyl groups from qualitative to quantitative computational studies. A historical perspective.[24]
-
Master Organic Chemistry. (2017, September 26). Activating and Deactivating Groups In Electrophilic Aromatic Substitution.[5]
-
Royal Society of Chemistry. (n.d.). Peptide synthesis beyond DMF: THF and ACN as excellent and friendlier alternatives. Organic & Biomolecular Chemistry.[25]
-
Chemistry Steps. (2026, January 29). Activating and Deactivating Groups.[26]
-
Master Organic Chemistry. (2018, March 19). EAS On Disubstituted Benzenes: The Strongest Electron-Donor "Wins".[8]
-
LibreTexts. (2024, March 17). 16.S: Chemistry of Benzene - Electrophilic Aromatic Substitution (Summary).[27]
-
Wikipedia. (n.d.). Electrophilic aromatic directing groups.[7]
-
University of California, Irvine. (2009, October 6). Chem 263 Oct. 6, 2009 Electrophilic Substitution of Substituted Benzenes Resonance Effect Inductive Effect C=C, π system Singl.[28]
-
LibreTexts. (n.d.). 19.4 Nucleophilic Addition Reactions of Aldehydes and Ketones. In Organic Chemistry.[29]
-
Mustansiriyah University. (2022, December 12). Chemistry of Benzene: Electrophilic Aromatic Substitution.[30]
-
PubMed. (2021, May 7). Electrophilic Substitution of Asymmetrically Distorted Benzenes within Triptycene Derivatives.[12]
-
National Institutes of Health. (n.d.). Capturing the Essence of Organic Synthesis: From Bioactive Natural Products to Designed Molecules in Today's Medicine.[31]
-
MDPI. (n.d.). Synthesis of ( S)-5,6-dibromo-tryptophan derivatives as building blocks for peptide chemistry. Molecules, 25(1), 123.[32]
-
ACS Publications. (2022, February 24). Replacement of Less-Preferred Dipolar Aprotic and Ethereal Solvents in Synthetic Organic Chemistry with More Sustainable Alternatives.[33]
- BenchChem. (2025).
Sources
- 1. A Desaturative Approach for Aromatic Aldehyde Synthesis via Synergistic Enamine, Photoredox and Cobalt Triple Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Electrophilic Aromatic Substitution — Making Molecules [makingmolecules.com]
- 3. Aromatic Reactivity [www2.chemistry.msu.edu]
- 4. uobabylon.edu.iq [uobabylon.edu.iq]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Aromatic aldehydes are less reactive than aliphatic aldehydes in nucl - askIITians [askiitians.com]
- 7. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. bcc.bas.bg [bcc.bas.bg]
- 10. A computational study of the enantioselective addition of n-BuLi to benzaldehyde in the presence of a chiral lithium N,P amide - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. ir.library.osaka-u.ac.jp [ir.library.osaka-u.ac.jp]
- 12. Electrophilic Substitution of Asymmetrically Distorted Benzenes within Triptycene Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. REACTIVITY OF AROMATIC & ALIPHATIC ALDEHYDE & KETONE [allen.in]
- 14. researchgate.net [researchgate.net]
- 15. quora.com [quora.com]
- 16. mdpi.com [mdpi.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. researchgate.net [researchgate.net]
- 19. pangea.stanford.edu [pangea.stanford.edu]
- 20. researchgate.net [researchgate.net]
- 21. Studies on the Mechanism of Ring Hydrolysis in Phenylacetate Degradation: A METABOLIC BRANCHING POINT - PMC [pmc.ncbi.nlm.nih.gov]
- 22. 14.2. Examples of electrophilic aromatic substitution | Organic Chemistry II [courses.lumenlearning.com]
- 23. researchgate.net [researchgate.net]
- 24. Nucleophilic addition to carbonyl groups from qualitative to quantitative computational studies. A historical perspective [comptes-rendus.academie-sciences.fr]
- 25. Peptide synthesis beyond DMF: THF and ACN as excellent and friendlier alternatives - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 26. Activating and Deactivating Groups - Chemistry Steps [chemistrysteps.com]
- 27. chem.libretexts.org [chem.libretexts.org]
- 28. chem.ualberta.ca [chem.ualberta.ca]
- 29. 19.4 Nucleophilic Addition Reactions of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 30. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 31. Capturing the Essence of Organic Synthesis: From Bioactive Natural Products to Designed Molecules in Today’s Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 32. researchgate.net [researchgate.net]
- 33. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
Personal protective equipment for handling 2,6-Dibromo-4-formylphenyl acetate
Executive Summary & Chemical Context
2,6-Dibromo-4-formylphenyl acetate is a highly functionalized aromatic intermediate often utilized in cross-coupling reactions and the synthesis of complex pharmacophores.[1][2] Its structure combines three distinct reactive motifs: a formyl group (aldehyde) , an acetate ester , and a dibrominated aromatic ring .[1]
While specific toxicological data for this exact intermediate may be limited in public databases, its structural analogs dictate a Structure-Activity Relationship (SAR) safety approach.[1][2] We must treat this compound as a potent lachrymator, skin sensitizer, and respiratory irritant .[1] The presence of heavy halogen atoms (bromine) increases lipophilicity, potentially facilitating dermal absorption.[1]
Core Directive: Treat as a Category 2 Skin/Eye Irritant and Category 3 Respiratory Irritant (STOT-SE) at a minimum.[1][2] All handling must occur within a controlled engineering environment.[1][2]
Hazard Identification & Risk Assessment
Before donning PPE, understand the "Why" behind the protection.
| Functional Group | Associated Hazard | Physiological Mechanism |
| Aromatic Aldehyde | Sensitization & Irritation | Aldehydes can form Schiff bases with membrane proteins, leading to contact dermatitis and respiratory sensitization [1].[1][2] |
| Aryl Bromides | Absorption & Toxicity | Halogenated aromatics are lipophilic; they can penetrate the stratum corneum.[1][2] Heavy metals/halogens often carry hepato-toxic potential [2].[1][2] |
| Phenyl Acetate | Hydrolysis | Upon contact with mucosal moisture, the ester may hydrolyze to release acetic acid and the corresponding phenol, causing chemical burns.[1] |
| Physical State | Inhalation (Dust) | Likely a fine crystalline powder.[1][2] Electrostatic charging can aerosolize particles during weighing.[1][2] |
The PPE Matrix: Defense in Depth
Do not rely on a single barrier.[2] Use a multi-layered defense system validated for halogenated organics.
A. Hand Protection (The Double-Glove Protocol)
Requirement: Double-gloving is mandatory when handling solids or stock solutions >0.1 M.[1][2]
-
Outer Layer: 5-8 mil Nitrile or Neoprene (Chemical resistance).[1][2]
-
Rationale: Halogenated compounds can permeate thin nitrile rubber.[1][2] The air gap between gloves provides a "breakthrough" buffer zone.[1][2] Change outer gloves immediately upon splash contact.[1][2]
B. Ocular & Face Protection
Requirement: Chemical Splash Goggles (ANSI Z87.1+).[1][2]
-
Contraindication: Do NOT rely on standard safety glasses.[1][2]
-
Rationale: As a powder, the compound creates fines that can bypass the side-shields of standard glasses.[1][2] If the compound hydrolyzes in the eye (releasing acid/aldehyde), the damage can be irreversible.
C. Respiratory & Body Protection[1][2][3][4][5][6][7][8]
-
Primary: Lab coat (100% cotton or Nomex; synthetic blends can melt if a fire occurs with synthesis solvents).[1][2] Buttoned to the neck.[1][2]
-
Respiratory: Handling must occur in a Chemical Fume Hood .[1][2][5] If weighing outside a hood is unavoidable (not recommended), a P100 particulate respirator is required.[1]
Engineering Controls & Handling Protocol
Workflow Visualization
The following diagram outlines the "Safe Handling Lifecycle" for this compound to prevent cross-contamination.
Caption: Operational workflow for 2,6-Dibromo-4-formylphenyl acetate, emphasizing engineering verification prior to open-vessel handling.
Step-by-Step Operational Procedure
1. Preparation & Engineering Check
-
Verify Fume Hood face velocity is 0.3 – 0.5 m/s (60–100 fpm).[2]
-
Clear the hood deck.[1][2] Place a disposable absorbent pad (pig mat) on the working surface to capture fugitive dust.[1][2]
-
Static Control: This powder is likely static-prone.[1][2] Have an ionizing fan or anti-static gun ready to prevent "jumping" during spatula transfer.[1][2]
2. Weighing Protocol (The Critical Step)
-
Move the analytical balance into the hood or use a localized powder containment hood.[2]
-
Technique: Tare the receiving vial with its cap on. Open the vial only inside the hood.[2] Transfer solid using a disposable spatula.[1][2] Cap immediately.
-
Why? This limits the duration of potential aerosolization.[1][2]
3. Solubilization
-
Add solvent (e.g., DCM, THF) to the solid, not vice-versa, to minimize dust displacement.[1]
-
Note: Halogenated aldehydes can react exothermically with strong nucleophiles.[1][2] Ensure the solvent is compatible (avoid strong amines unless intended for reaction).[1][2]
4. Decontamination
-
Wipe down the balance and exterior of the reagent bottle with a tissue dampened in Acetone or Ethanol.
-
Dispose of the tissue immediately in the solid hazardous waste.
Disposal & Emergency Response
Waste Management Strategy
Because this molecule contains bromine, it cannot be disposed of in standard organic waste streams in many jurisdictions. It requires high-temperature incineration to prevent the formation of dioxins/furans.[1][2]
| Waste Stream | Criteria | Protocol |
| Liquid Waste | Halogenated Organic | Segregate into the "Halogenated" carboy. Do not mix with acid waste (potential hydrolysis/gas evolution).[1][2][9] |
| Solid Waste | Contaminated Debris | Double-bag in clear polyethylene.[1][2] Label as "Toxic Solid - Brominated Organic".[1][2] |
| Glassware | Rinsate | Rinse 3x with Acetone.[1][2] Collect first rinse in Halogenated Waste.[2] Subsequent rinses can go to Non-Halogenated if <2% halogen content [3].[1][2] |
Spill Response (Small Scale < 5g)
-
Alert: Notify nearby personnel.
-
Contain: Cover powder with a wet paper towel (dampened with solvent) to prevent dust lofting.[1][2]
-
Clean: Scoop up the damp material.[1][2] Wipe surface 3x with soap and water (to degrade the ester/aldehyde) followed by acetone.[2]
References
-
Patty's Toxicology. Aldehydes and Acetals.[1][2] (Explains the mechanism of Schiff base formation and sensitization risks of aromatic aldehydes).
-
Sigma-Aldrich (Merck). Safety Data Sheet: 4-Bromobenzaldehyde.[1][2][10] (Used as the closest structural analog for hazard extrapolation: Skin Irrit. 2, Eye Irrit. 2A). [1][2]
-
National Research Council (US). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.[1][2] Washington (DC): National Academies Press (US); 2011.[1][2] (Standard for waste segregation of halogenated organics).[1][2][11]
Sources
- 1. buyat.ppg.com [buyat.ppg.com]
- 2. selden.co.uk [selden.co.uk]
- 3. buyat.ppg.com [buyat.ppg.com]
- 4. beta.lakeland.edu [beta.lakeland.edu]
- 5. fishersci.com [fishersci.com]
- 6. dupont.com [dupont.com]
- 7. sds.diversey.com [sds.diversey.com]
- 8. solutions.covestro.com [solutions.covestro.com]
- 9. nipissingu.ca [nipissingu.ca]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
